((1S,3R)-3-aminocyclopentyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1S,3R)-3-aminocyclopentyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQDOKDLGGYIOY-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102099-18-3 | |
| Record name | rac-[(1R,3S)-3-aminocyclopentyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Enantioselective Synthesis of ((1S,3R)-3-aminocyclopentyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the enantioselective synthesis of ((1S,3R)-3-aminocyclopentyl)methanol, a crucial chiral building block in the development of carbocyclic nucleoside analogues with potential therapeutic applications. The methodologies presented are based on established, peer-reviewed synthetic routes, offering detailed experimental protocols and quantitative data to support their application in a research and development setting.
Introduction
This compound is a carbocyclic nucleoside analogue precursor that has garnered significant interest in medicinal chemistry. Its rigid cyclopentane core, combined with the stereochemically defined amino and hydroxymethyl functionalities, makes it an isostere of natural ribose. This structural mimicry allows for the synthesis of novel nucleoside analogues with potential antiviral and antineoplastic activities. The precise spatial arrangement of the substituents is critical for biological activity, necessitating highly stereocontrolled synthetic strategies. This guide focuses on a well-established enantioselective synthesis starting from the chiral pool, specifically L-aspartic acid.
Synthetic Strategy Overview
The most efficient and widely cited enantioselective synthesis of this compound commences with L-aspartic acid, a readily available and inexpensive chiral starting material. The overall strategy involves the construction of a protected cyclopentanone intermediate, followed by stereoselective reduction and subsequent deprotection to yield the target molecule. This approach ensures the correct absolute stereochemistry at the C1 and C3 positions of the cyclopentane ring.
A logical workflow for this synthesis is depicted below:
Caption: General workflow for the enantioselective synthesis of this compound.
Key Experimental Protocols
The following protocols are adapted from the peer-reviewed literature and provide a step-by-step guide to the key transformations in the synthesis.
Synthesis of N-Boc-L-aspartic acid anhydride
This initial step involves the protection of the amino group of L-aspartic acid and subsequent cyclization to form the corresponding anhydride.
-
Materials: L-aspartic acid, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Tetrahydrofuran (THF), Acetic anhydride.
-
Procedure:
-
Suspend L-aspartic acid in a mixture of THF and water.
-
Add triethylamine, followed by the dropwise addition of a solution of Boc₂O in THF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the mixture with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting crude N-Boc-L-aspartic acid in acetic anhydride and heat at 60 °C for 2 hours.
-
Remove the solvent under vacuum to yield the crude N-Boc-L-aspartic acid anhydride, which can be used in the next step without further purification.
-
Dieckmann Condensation to form the Protected Cyclopentanone
The anhydride is then subjected to a Dieckmann condensation to construct the cyclopentane ring.
-
Materials: N-Boc-L-aspartic acid anhydride, appropriate diester precursor (e.g., dimethyl malonate), Sodium methoxide, Methanol, Toluene.
-
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Add the diester precursor to the sodium methoxide solution at 0 °C.
-
Add a solution of N-Boc-L-aspartic acid anhydride in toluene dropwise.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Cool the reaction to room temperature and quench with acetic acid.
-
Perform an aqueous workup and extract the product with ethyl acetate.
-
The crude product is purified by column chromatography on silica gel to afford the protected cyclopentanone.
-
Stereoselective Reduction of the Ketone
This is a critical step to establish the desired syn stereochemistry of the amino and hydroxyl groups.
-
Materials: Protected cyclopentanone, Sodium borohydride (NaBH₄) or Lithium tri-sec-butylborohydride (L-Selectride®), Methanol or THF.
-
Procedure:
-
Dissolve the protected cyclopentanone in methanol or THF and cool to -78 °C.
-
Add the reducing agent (e.g., NaBH₄) portion-wise, maintaining the low temperature.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product before purification by column chromatography.
-
Reduction of the Ester and Deprotection
The final steps involve the reduction of the ester functionality to the primary alcohol and removal of the protecting groups.
-
Materials: Protected (1S,3R)-hydroxy ester, Lithium aluminum hydride (LiAlH₄), THF, Hydrochloric acid (HCl).
-
Procedure:
-
Prepare a solution of the protected hydroxy ester in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of LiAlH₄ in THF.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting aluminum salts and concentrate the filtrate.
-
Dissolve the crude protected amino alcohol in a solution of HCl in methanol or dioxane.
-
Stir at room temperature for 2 hours.
-
Concentrate the solvent under reduced pressure to yield this compound as its hydrochloride salt.
-
Quantitative Data Summary
The following table summarizes typical yields and stereoselectivities reported for the key steps in the synthesis of this compound.
| Step | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) / ee (%) |
| N-Boc Protection & Anhydride Formation | Boc₂O, TEA, THF; Acetic anhydride, 60 °C | >95 | N/A |
| Dieckmann Condensation | NaOMe, MeOH, Toluene, reflux | 75-85 | N/A |
| Stereoselective Ketone Reduction | NaBH₄, MeOH, -78 °C | 80-90 | >10:1 |
| Ester Reduction & Deprotection | 1. LiAlH₄, THF; 2. HCl, MeOH | 85-95 | N/A |
Reaction Pathway Diagram
The detailed synthetic pathway from L-aspartic acid is illustrated below.
Caption: Key transformations in the enantioselective synthesis of this compound.
Conclusion
The enantioselective synthesis of this compound from L-aspartic acid represents a robust and efficient method for obtaining this valuable chiral building block. The key to this synthesis lies in the highly diastereoselective reduction of the cyclopentanone intermediate, which establishes the required syn relationship between the amino and hydroxymethyl precursors. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful implementation of this synthesis in a laboratory setting, thereby supporting the advancement of research and development in the field of carbocyclic nucleoside analogues.
spectroscopic data of ((1S,3R)-3-aminocyclopentyl)methanol (NMR, IR, MS)
A Technical Guide to the Spectroscopic Analysis of ((1S,3R)-3-aminocyclopentyl)methanol
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the known spectral characteristics of its constituent functional groups (amine, alcohol, cyclopentyl ring) and data from closely related analogs.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₂OH (methylene protons) | 3.4 - 3.6 | Doublet of doublets | 2H | |
| -CH-NH₂ (methine proton) | 2.8 - 3.2 | Multiplet | 1H | |
| Cyclopentyl ring protons | 1.2 - 2.2 | Multiplets | 7H | |
| -OH (hydroxyl proton) | Variable (broad singlet) | Broad Singlet | 1H | |
| -NH₂ (amine protons) | Variable (broad singlet) | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| -CH₂OH (methylene carbon) | 60 - 65 |
| -CH-NH₂ (methine carbon) | 50 - 55 |
| Cyclopentyl ring carbons | 25 - 45 |
Table 3: Predicted IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad | Hydrogen-bonded hydroxyl group |
| N-H stretch (amine) | 3300 - 3500 | Medium, Broad (two bands for primary amine) | Primary amine N-H stretching |
| C-H stretch (sp³ C-H) | 2850 - 3000 | Strong | Aliphatic C-H stretching |
| C-O stretch (alcohol) | 1000 - 1260 | Strong | C-O stretching of the primary alcohol |
| N-H bend (amine) | 1590 - 1650 | Medium | Primary amine N-H bending |
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z Ratio | Description |
| [M]+ | 115.18 | Molecular ion |
| [M+H]+ | 116.19 | Protonated molecular ion (in ESI or CI) |
| Fragments | Various | Loss of H₂O, NH₃, CH₂OH |
Experimental Protocols
The following are detailed methodologies for acquiring NMR, IR, and MS data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for determining the absolute configuration of amino alcohols using NMR has been described, which involves the analysis of their bis-MPA derivatives.[1]
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical to avoid exchange of labile protons (-OH, -NH₂) with the solvent.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations.
-
Infrared (IR) Spectroscopy
Organic chemists commonly utilize IR spectroscopy to identify the functional groups present in a molecule.[2]
-
Sample Preparation (Thin Film Method): [3]
-
Instrumentation and Data Acquisition:
-
Place the salt plate in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Perform a background scan with a clean, empty salt plate to subtract atmospheric and instrumental interferences.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[4]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.[5]
-
Further dilute an aliquot of this solution to a final concentration of about 10-100 µg/mL.[5]
-
Ensure the final solution is free of any particulate matter by filtration if necessary.[5]
-
-
Instrumentation and Data Acquisition:
-
Introduce the sample into the mass spectrometer. Common ionization techniques for amino alcohols include Electrospray Ionization (ESI) or Chemical Ionization (CI), which are "soft" techniques that often preserve the molecular ion.[6] Electron Impact (EI) ionization can also be used, which typically causes more fragmentation.[7]
-
The ions are then separated by a mass analyzer based on their mass-to-charge ratio.[4]
-
A detector records the abundance of each ion, generating a mass spectrum.[4]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures to obtain them. For definitive structural elucidation, the acquisition and interpretation of actual experimental data are essential.
References
- 1. researchgate.net [researchgate.net]
- 2. community.wvu.edu [community.wvu.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
physical and chemical properties of ((1S,3R)-3-aminocyclopentyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the chiral amino alcohol, ((1S,3R)-3-aminocyclopentyl)methanol. This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its characteristics is essential for its effective use in research and development.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and its hydrochloride salt is presented below. It is important to note that while some experimental data for related stereoisomers is available, specific experimentally determined values for the (1S,3R) isomer are not widely published. The data presented here is a combination of computed values from reputable chemical databases and available data for closely related analogs.
Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound HCl | Source |
| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO | [1][2] |
| Molecular Weight | 115.17 g/mol | 151.63 g/mol | [1][2] |
| CAS Number | 1110772-11-6 | 688810-06-2 | [1] |
| Appearance | Not specified (likely an oil or low-melting solid) | Not specified | |
| Melting Point | Not available | Not available | |
| Boiling Point | Not available (Boiling point for (1S,3S) isomer is 197.3 ± 13.0 °C at 760 mmHg) | Not available | |
| Solubility | Not available | Not available | |
| pKa (predicted) | Not available | Not available | |
| LogP (predicted) | -0.2 | Not available | [2] |
| Hydrogen Bond Donor Count | 2 | 3 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | 2 | [1][2] |
| Rotatable Bond Count | 1 | 1 | [1][2] |
| Topological Polar Surface Area | 46.3 Ų | 46.2 Ų | [1][2] |
Synthesis and Purification
A general synthetic approach to this class of compounds often involves the stereoselective reduction of a corresponding cyclopentanone or the ring opening of a suitable epoxide. Purification is typically achieved through standard laboratory techniques such as distillation or column chromatography on silica gel.
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show a complex pattern of multiplets in the aliphatic region (approximately 1.0-3.5 ppm) corresponding to the cyclopentyl ring protons. A broad singlet corresponding to the amine (-NH₂) protons and another broad singlet for the hydroxyl (-OH) proton would also be anticipated. The chemical shifts of these exchangeable protons would be dependent on the solvent and concentration. The methylene protons of the -CH₂OH group would likely appear as a multiplet.
-
¹³C NMR: The spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the hydroxymethyl group would be expected in the 60-70 ppm region, while the carbon attached to the amino group would appear further downfield. The remaining cyclopentyl carbons would resonate in the aliphatic region.
-
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 115. Subsequent fragmentation would likely involve the loss of water (M-18), ammonia (M-17), or the hydroxymethyl group (M-31).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. A C-O stretching band would be expected in the 1000-1200 cm⁻¹ region.
Biological Activity and Signaling Pathways
Currently, there is no direct evidence in the public domain linking this compound to specific biological activities or signaling pathways. Its utility appears to be primarily as a chiral building block for the synthesis of pharmacologically active compounds.
It is worth noting that a structurally related compound, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD), is a known potent agonist of metabotropic glutamate receptors (mGluRs). This suggests that molecules incorporating the (1S,3R)-3-aminocyclopentyl scaffold may have the potential to interact with various biological targets, warranting further investigation.
Logical Relationship of Characterization
The following diagram illustrates the logical workflow for the characterization of this compound.
Figure 1. Characterization Workflow
Experimental Workflow for a Hypothetical Synthesis
The following diagram outlines a potential experimental workflow for the synthesis and confirmation of this compound.
Figure 2. Hypothetical Synthesis Workflow
References
((1S,3R)-3-aminocyclopentyl)methanol: A Chiral Building Block in Pharmaceutical Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of ((1S,3R)-3-aminocyclopentyl)methanol, a valuable chiral building block in modern pharmaceutical synthesis. While not a pharmacologically active agent with a distinct mechanism of action, its stereochemically defined structure is critical for the enantioselective synthesis of complex drug molecules. This document details its physicochemical properties, outlines a representative synthetic protocol for a closely related analog, and illustrates its role in the construction of therapeutically significant compounds. The importance of its specific stereoisomerism in drug design and development is also discussed.
Introduction: The Significance of Chirality in Drug Development
Chirality is a fundamental property of many drug molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. The use of stereochemically pure starting materials is therefore a cornerstone of modern medicinal chemistry, enabling the synthesis of single-enantiomer drugs with improved efficacy and safety. This compound represents a key chiral intermediate, providing a rigid cyclopentane scaffold with two defined stereocenters and versatile amino and hydroxymethyl functional groups for further chemical elaboration.
Physicochemical Properties
A summary of the key computed physicochemical properties for this compound and its hydrochloride salt is presented below. These properties are essential for its handling, formulation, and reaction optimization.
| Property | This compound | This compound HCl | Reference |
| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO | [1][2] |
| Molecular Weight | 115.17 g/mol | 151.63 g/mol | [1][2] |
| IUPAC Name | This compound | This compound;hydrochloride | [1][2] |
| CAS Number | 1110772-11-6 | 688810-06-2 | [2] |
| Topological Polar Surface Area | 46.3 Ų | 46.2 Ų | [1][2] |
| Hydrogen Bond Donor Count | 2 | 3 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | 2 | [1][2] |
| Rotatable Bond Count | 1 | 1 | [1][2] |
Role in Asymmetric Synthesis
The primary utility of this compound lies in its application as a chiral starting material for the synthesis of more complex molecules. Its rigid cyclopentane core helps to control the spatial orientation of substituents, while the amino and hydroxyl groups provide reactive handles for a variety of chemical transformations.
Below is a diagram illustrating a generalized synthetic pathway for a chiral intermediate, based on a patented method for the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride.[3]
References
A Technical Review of Aminocyclopentylmethanol Stereoisomers: Synthesis, Separation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the stereoisomers of aminocyclopentylmethanol and its derivatives. The stereochemical architecture of a molecule is a critical determinant of its biological activity. In drug discovery, different enantiomers and diastereomers of a chiral compound can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. This document summarizes key synthetic strategies, experimental protocols, and the biological implications of stereoisomerism in aminocyclopentane-based compounds, with a focus on providing a foundational understanding for researchers in drug development.
Stereoselective Synthesis of Aminocyclopentylmethanol Analogs
The controlled synthesis of specific stereoisomers of aminocyclopentylmethanol and related structures is a significant challenge in organic chemistry. The literature provides several strategies, often employing chiral starting materials or stereoselective reactions to achieve high isomeric purity.
One notable approach involves a multi-step synthesis starting from a chiral precursor, leading to a polyhydroxylated aminocyclopentylmethanol derivative. An example is the synthesis of (1R,2S,3S,4R,5R)-4-amino-5-(hydroxyl)cyclopentane-1,2,3-triol, which utilizes a nitrone-alkene cycloaddition as a key stereochemistry-defining step.[1]
Synthetic Workflow for a Polyhydroxylated Aminocyclopentylmethanol Analog
The following diagram illustrates a synthetic pathway for preparing a specific stereoisomer of a substituted aminocyclopentylmethanol.[1]
Experimental Protocols
Synthesis of Aminocyclopentitol 9 via Nitrone-Alkene Cycloaddition [1]
-
Nitrone Formation and Cycloaddition: A sugar-derived olefin (compound 5) is reacted with N-benzylhydroxylamine. This in-situ forms a nitrone intermediate (compound 6).
-
Intramolecular Cycloaddition: The generated nitrone spontaneously undergoes an intramolecular cycloaddition with the alkene moiety to yield a mixture of two diastereomeric isoxazolidines (compounds 7 and 8).
-
Separation and Isolation: The major diastereomer, compound 7, is isolated from the mixture.
-
Catalytic Hydrogenation: The isolated isoxazolidine 7 is subjected to catalytic hydrogenation using Pearlman's catalyst (Pd(OH)2/C). This step opens the isoxazolidine ring and removes the benzyl protecting group.
-
Final Product: The reaction yields the final product, (1R,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol (9).
Quantitative Data from Synthesis
| Step | Product | Diastereomeric Ratio |
| Nitrone-Alkena Cycloaddition | Isoxazolidines 7 and 8 | 88:11 |
The Critical Role of Stereochemistry in Biological Activity
The three-dimensional arrangement of atoms in a molecule is fundamental to its interaction with biological targets like enzymes and receptors, which are themselves chiral.[2][3] A common principle is that one stereoisomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even cause adverse effects.[2]
For instance, the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen exists as two enantiomers. The (S)-ibuprofen isomer is significantly more potent as an inhibitor of the COX-1 enzyme than the (R)-ibuprofen isomer.[3] Similarly, for the drug ethambutol, the D-isomer is an effective anti-tuberculosis agent, whereas the L-isomer can lead to blindness.[3]
Conceptual Model of Chiral Recognition
The following diagram illustrates the concept of stereoselective binding to a biological receptor.
Biological Evaluation of Related Aminocyclopentane Derivatives
In these studies, the uptake of the radiolabeled compounds in tumor cells is quantified and compared to uptake in healthy tissue. This provides a measure of the compound's potential as an imaging agent.
Quantitative Biological Activity Data
The following table summarizes the in vivo performance of a racemic mixture of [18F]-labeled trans-1-amino-3-fluoro-4-fluorocyclopentane-1-carboxylic acid ([18F]5) in a rat model of gliosarcoma.[4]
| Time Post-Injection | Tumor-to-Contralateral Brain Ratio |
| Not Specified | Up to 2.8 |
Data for [18F]5 in rats with intracranial 9L gliosarcoma.[4]
This data indicates that the compound preferentially accumulates in tumor tissue compared to healthy brain tissue, a desirable characteristic for a PET imaging agent for brain cancer.[4] The transport of this compound into cells was found to be primarily mediated by the L-type amino acid transporter (LAT).[4]
Conclusion
The stereoisomers of aminocyclopentylmethanol and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The stereoselective synthesis of these molecules is achievable through modern organic chemistry techniques, such as asymmetric catalysis and the use of chiral precursors. The profound impact of stereochemistry on biological activity underscores the importance of synthesizing and evaluating stereoisomerically pure compounds in drug discovery and development. While the biological profile of the parent aminocyclopentylmethanol stereoisomers remains an area for further investigation, research on related aminocyclopentane analogs demonstrates their promise as scaffolds for developing novel therapeutic and diagnostic agents. Future work should focus on the development of scalable synthetic routes to all possible stereoisomers of aminocyclopentylmethanol and a systematic evaluation of their biological activities to unlock their full therapeutic potential.
References
- 1. An Improved Stereoselective Synthesis of (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)-cyclopentane-1,2,3-triol [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Chiral Resolution Methods for (3-aminocyclopentyl)methanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of (3-aminocyclopentyl)methanol isomers. The separation of these enantiomers is critical in the development of pharmaceuticals, as individual stereoisomers can exhibit significantly different pharmacological and toxicological profiles. This document details the prevalent strategies for resolution, with a focus on diastereomeric salt formation, a widely utilized method for its scalability and efficiency.
Core Concepts in Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For amino alcohols such as (3-aminocyclopentyl)methanol, the presence of both a basic amino group and a hydroxyl group allows for several resolution strategies. The most common methods include:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic base with an enantiomerically pure chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
-
Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to catalyze a reaction (e.g., acylation) on one enantiomer of the racemate, leaving the other enantiomer unreacted. The reacted and unreacted components can then be separated.
-
Chromatographic Separation: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate enantiomers based on their differential interactions with the chiral selector of the stationary phase.
While all three methods are viable, diastereomeric salt formation is often the preferred method for large-scale industrial production due to its cost-effectiveness and robustness.
Diastereomeric Salt Resolution of cis-(3-aminocyclopentyl)methanol
A prevalent and effective method for the resolution of racemic cis-(3-aminocyclopentyl)methanol involves the use of a chiral resolving agent, specifically (-)-O,O'-Dibenzoyl-L-tartaric acid. This process selectively crystallizes one diastereomeric salt, allowing for the isolation of the desired enantiomer.
Experimental Protocol: Diastereomeric Salt Formation
The following protocol outlines a typical procedure for the diastereomeric salt resolution of racemic cis-(3-aminocyclopentyl)methanol.
-
Salt Formation:
-
Dissolve racemic cis-(3-aminocyclopentyl)methanol in a suitable solvent, such as a mixture of methanol and water.
-
Add a solution of (-)-O,O'-Dibenzoyl-L-tartaric acid in the same solvent system to the solution of the racemic amine. The molar ratio of the resolving agent to the racemate is a critical parameter to optimize.
-
Heat the mixture to ensure complete dissolution of all components.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can enhance the yield.
-
The crystallization process is selective for the salt formed between one enantiomer of the amino alcohol and the chiral resolving agent.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any impurities and the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Pure Amine:
-
Suspend the isolated diastereomeric salt in a mixture of an aqueous basic solution (e.g., sodium hydroxide) and an organic solvent (e.g., dichloromethane).
-
The base neutralizes the tartaric acid derivative, liberating the free amine into the organic phase.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent to maximize recovery.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (3-aminocyclopentyl)methanol.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer containing the sodium salt of the resolving agent can be acidified to precipitate the chiral acid, which can then be recovered by filtration, washed, and dried for reuse.
-
Quantitative Data Summary
The efficiency of a chiral resolution process is evaluated by the yield and the enantiomeric excess (ee) of the product. The following table summarizes typical quantitative data for the resolution of cis-(3-aminocyclopentyl)methanol with (-)-O,O'-Dibenzoyl-L-tartaric acid.
| Parameter | Value |
| Starting Material | Racemic cis-(3-aminocyclopentyl)methanol |
| Resolving Agent | (-)-O,O'-Dibenzoyl-L-tartaric acid |
| Solvent System | Methanol/Water |
| Yield of Diastereomeric Salt | Approximately 40-45% (based on one enantiomer) |
| Enantiomeric Excess (ee) of the Final Product | >99% |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the diastereomeric salt resolution of (3-aminocyclopentyl)methanol.
Conclusion
The chiral resolution of (3-aminocyclopentyl)methanol isomers is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients. Diastereomeric salt formation with chiral acids like (-)-O,O'-Dibenzoyl-L-tartaric acid stands out as a robust and scalable method. The detailed protocol and workflow provided in this guide offer a solid foundation for researchers and drug development professionals to successfully implement this resolution strategy. Careful optimization of parameters such as solvent composition, temperature, and stoichiometry is essential to achieve high yields and excellent enantiomeric purity.
The Pivotal Precursor: A Technical Guide to ((1S,3R)-3-aminocyclopentyl)methanol in the Synthesis of Novel Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for potent and selective antiviral and anticancer agents has led to the extensive exploration of nucleoside analogues. These molecules, which mimic natural nucleosides, can interfere with viral replication and cell proliferation by targeting key enzymes such as polymerases and reverse transcriptases. A crucial determinant of the therapeutic potential of these analogues lies in the nature of their sugar-mimicking carbocyclic core. This technical guide focuses on ((1S,3R)-3-aminocyclopentyl)methanol, a chiral cyclopentane derivative that serves as a versatile precursor for a novel class of carbocyclic nucleoside analogues. Its unique stereochemistry and functional groups offer a scaffold for the synthesis of compounds with potentially enhanced biological activity and improved pharmacokinetic profiles. This document provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of nucleoside analogues derived from this pivotal precursor.
Synthesis of Carbocyclic Nucleoside Analogues from this compound
The synthesis of carbocyclic nucleoside analogues from this compound typically involves a convergent approach where the pre-formed carbocyclic core is coupled with a heterocyclic base. Key synthetic strategies include the Mitsunobu reaction and displacement reactions.
A generalized synthetic workflow is depicted below:
Methodological & Application
Application Note: Protocol for the Chemoselective Boc Protection of ((1S,3R)-3-aminocyclopentyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction The protection of functional groups is a critical strategy in multi-step organic synthesis, preventing unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions, including exposure to most nucleophiles and bases, and its facile removal under mild acidic conditions.[1][2] When dealing with polyfunctional molecules such as amino alcohols, chemoselectivity is paramount. The inherent higher nucleophilicity of the amino group compared to the hydroxyl group allows for its selective protection.[3]
This document provides a detailed protocol for the N-Boc protection of ((1S,3R)-3-aminocyclopentyl)methanol using di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds efficiently and chemoselectively to yield the desired product, tert-butyl ((1S,3R)-3-(hydroxymethyl)cyclopentyl)carbamate, without significant formation of O-Boc or other side products.[1]
Principle of the Method The reaction involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This forms an unstable carbamic-carbonic anhydride intermediate, which then decomposes to the stable N-Boc carbamate, releasing carbon dioxide and tert-butanol as byproducts. The reaction can be performed under various conditions, including in the presence of a mild base to neutralize the acidic byproduct, or even in aqueous media where the reaction often proceeds rapidly without the need for a catalyst.[4]
Experimental Protocol
1. Materials and Reagents
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), or an Acetone/Water mixture[4]
-
Base (optional): Sodium bicarbonate (NaHCO₃), Triethylamine (Et₃N), or N,N-Diisopropylethylamine (DIPEA)[3][5]
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate or DCM/MeOH mixture)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
2. Reaction Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen solvent (e.g., Dichloromethane, approx. 10 mL per mmol of amine).
-
Reagent Addition (with base): If using a base, add sodium bicarbonate (2.0 eq) to the solution. Stir the suspension for 5-10 minutes at room temperature.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.5 eq) to the mixture. The (Boc)₂O can be added as a solid or dissolved in a small amount of the reaction solvent.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 10:1 DCM/MeOH). The reaction is typically complete within 1 to 4 hours, as indicated by the complete consumption of the starting amine.[4]
-
Work-up:
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure tert-butyl ((1S,3R)-3-(hydroxymethyl)cyclopentyl)carbamate.
Data Presentation
The following table summarizes typical reaction parameters for the Boc protection of amines, adaptable for the specified substrate. Yields are generally high for this type of transformation.
| Parameter | Condition | Rationale / Reference |
| Stoichiometry | ||
| Amine | 1.0 eq | Limiting Reagent |
| (Boc)₂O | 1.1 - 1.5 eq | A slight excess ensures complete conversion of the amine.[5] |
| Base (optional) | 1.5 - 3.0 eq | Neutralizes acidic byproducts and can accelerate the reaction.[5] |
| Reaction Conditions | ||
| Solvent | DCM, THF, MeOH, Acetone/H₂O | Solvent choice can depend on substrate solubility and desired work-up.[4][5] |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature.[4][5] |
| Reaction Time | 1 - 12 hours | Monitored by TLC; often complete in a few hours.[2][4] |
| Outcome | ||
| Typical Yield | 90 - 98% | High yields are consistently reported for this protection method.[4] |
Visualizations
Reaction Scheme
Caption: Chemical equation for the Boc protection of the amino alcohol.
Experimental Workflow
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols for the Synthesis of Carbocyclic Nucleosides from ((1S,3R)-3-aminocyclopentyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocyclic nucleosides are a class of nucleoside analogues where the furanose or ribose sugar moiety is replaced by a carbocyclic ring, typically a cyclopentane or cyclopentene ring. This structural modification imparts several advantageous properties, including enhanced metabolic stability against enzymatic degradation by phosphorylases and hydrolases, which can lead to improved pharmacokinetic profiles and therapeutic efficacy. The synthesis of these compounds is a key area of research in medicinal chemistry, with many carbocyclic nucleosides demonstrating potent antiviral and anticancer activities.
This document provides detailed application notes and protocols for the synthesis of both purine and pyrimidine carbocyclic nucleosides, utilizing the chiral building block ((1S,3R)-3-aminocyclopentyl)methanol. The methodologies described are based on established synthetic strategies and provide a framework for the laboratory-scale preparation of these important therapeutic candidates.
General Synthetic Strategy
The synthesis of carbocyclic nucleosides from this compound generally follows a convergent approach. This involves the initial synthesis of the carbocyclic core, followed by the stepwise construction or coupling of the desired heterocyclic base (purine or pyrimidine) to the amino group of the cyclopentane ring. Protecting group strategies are often employed to mask reactive functional groups and ensure regioselectivity during the synthesis.
Experimental Protocols
Protocol 1: Synthesis of a Carbocyclic Purine Nucleoside Analogue
This protocol outlines the synthesis of a 6-chloropurine carbocyclic nucleoside, a versatile intermediate that can be further modified to generate a variety of purine analogues, such as adenosine and guanosine derivatives. The procedure is adapted from methodologies reported for similar structures.
Step 1: Condensation of this compound with 2,5-diamino-4,6-dichloropyrimidine
-
To a stirred solution of this compound (1.0 eq) in n-butanol, add 2,5-diamino-4,6-dichloropyrimidine (1.0 eq) and sodium bicarbonate (3.5 eq).
-
Heat the reaction mixture to 95-100°C and maintain for 8 hours.
-
Cool the mixture to 75-80°C and filter to remove inorganic salts.
-
Wash the filter cake with n-butanol.
-
Concentrate the combined filtrate under reduced pressure to afford the crude pyrimidine intermediate.
Step 2: Cyclization to the 6-Chloropurine Ring
-
Dissolve the crude intermediate from Step 1 in n-butanol.
-
Add triethylorthoformate (1.2 eq) and a catalytic amount of sulfuric acid (0.05 eq).
-
Heat the mixture at 65-70°C for 6 hours to effect ring closure.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 6-chloropurine carbocyclic nucleoside.
Protocol 2: Synthesis of a Carbocyclic Pyrimidine Nucleoside (Uracil Analogue)
This protocol describes a general method for the construction of a uracil ring onto the aminocyclopentane core, a common strategy for preparing carbocyclic pyrimidine nucleosides.
Step 1: Reaction with a β-Alkoxy-α,β-unsaturated Ester
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add a β-alkoxy-α,β-unsaturated ester (e.g., ethyl 3-ethoxyacrylate, 1.1 eq).
-
Heat the mixture at reflux for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate.
Step 2: Cyclization with Urea to form the Uracil Ring
-
Dissolve the crude enamine from Step 1 in a solution of sodium ethoxide in ethanol.
-
Add urea (1.5 eq) to the mixture.
-
Heat the reaction at reflux for 18-36 hours.
-
Cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the carbocyclic uracil nucleoside.
Data Presentation
| Step | Product | Reagents & Conditions | Typical Yield (%) |
| Protocol 1, Step 1 | Pyrimidine Intermediate | This compound, 2,5-diamino-4,6-dichloropyrimidine, NaHCO3, n-butanol, 95-100°C, 8h | 75-85 |
| Protocol 1, Step 2 | 6-Chloropurine Nucleoside | Pyrimidine Intermediate, Triethylorthoformate, H2SO4 (cat.), n-butanol, 65-70°C, 6h | 60-70 |
| Protocol 2, Step 1 | Enamine Intermediate | This compound, Ethyl 3-ethoxyacrylate, Ethanol, Reflux, 12-24h | 80-90 |
| Protocol 2, Step 2 | Carbocyclic Uracil Nucleoside | Enamine Intermediate, Urea, Sodium Ethoxide, Ethanol, Reflux, 18-36h | 50-65 |
Note: Yields are approximate and may vary depending on the specific substrate and reaction scale.
Visualizations
Application Notes and Protocols for the Large-Scale Synthesis of ((1S,3R)-3-aminocyclopentyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
((1S,3R)-3-aminocyclopentyl)methanol is a crucial chiral building block in the synthesis of various pharmaceutical compounds, particularly carbocyclic nucleoside analogues. These analogues are a significant class of antiviral and anticancer agents. The precise stereochemistry of the amino and hydroxymethyl groups on the cyclopentane ring is critical for the biological activity of the final drug substance. Therefore, a robust and scalable synthetic process that ensures high stereochemical purity is paramount for industrial production.
This document provides a detailed protocol for the large-scale synthesis of this compound, based on established methodologies for the preparation of related chiral aminocyclopentanol derivatives. The presented synthetic route is designed to be efficient, cost-effective, and amenable to scale-up, addressing the challenges of chiral control and purification.
Synthetic Strategy Overview
The synthesis commences with a hetero-Diels-Alder reaction between cyclopentadiene and a chiral N-acylhydroxylamine derivative to establish the initial stereochemistry. Subsequent steps involve the reduction of the resulting bicyclic intermediate, enzymatic resolution to enhance enantiomeric purity, hydrogenation of the double bond, and finally, reduction of a lactam or a related functional group to yield the desired aminocyclopentyl)methanol.
Experimental Protocols
Protocol 1: Synthesis of Chiral Bicyclic Lactam
This protocol outlines the initial steps to construct the chiral cyclopentane backbone.
Materials:
-
(-)-Vince Lactam (or racemic Vince Lactam for subsequent resolution)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (-)-Vince Lactam (1.0 eq) in ethyl acetate, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the N-Boc protected Vince Lactam.
Protocol 2: Reductive Ring Opening and Formation of the Aminocyclopentyl Methanol Backbone
This protocol details the crucial reduction step to generate the target molecule's core structure.
Materials:
-
N-Boc protected Vince Lactam (from Protocol 1)
-
Lithium aluminum hydride (LAH) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
For LAH reduction: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-Boc protected Vince Lactam (1.0 eq) in anhydrous THF to the LAH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected this compound.
-
For NaBH₄ reduction (if starting from a suitable ester precursor): Dissolve the ester in methanol and cool to 0 °C. Add sodium borohydride portion-wise and stir for 2-4 hours. Quench the reaction with acetone and adjust the pH. Extract the product with an organic solvent.
-
Deprotection: Dissolve the crude N-Boc protected product in a suitable solvent (e.g., methanol, dioxane) and add a solution of hydrochloric acid. Stir at room temperature until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture and triturate with diethyl ether to precipitate the hydrochloride salt of this compound.
-
The free amine can be obtained by neutralization with a base.
Data Presentation
The following tables summarize typical quantitative data for the key steps in the synthesis.
Table 1: Reaction Yields and Purity
| Step | Product | Typical Yield (%) | Purity (by HPLC/GC) |
| Protocol 1 | N-Boc protected Vince Lactam | 90-95 | >98% |
| Protocol 2 (LAH Reduction & Deprotection) | This compound hydrochloride | 75-85 | >99% |
Table 2: Reagent Quantities for a 100g Scale Synthesis (Protocol 2)
| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |
| N-Boc protected Vince Lactam | 211.25 | 0.473 | 100 g |
| Lithium Aluminum Hydride | 37.95 | 0.946 | 35.9 g |
| Anhydrous THF | - | - | 1.5 L |
| Hydrochloric Acid (4M in Dioxane) | - | - | 500 mL |
Mandatory Visualizations
Synthetic Pathway Diagram
Caption: Synthetic route to this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Application Notes and Protocols: ((1S,3R)-3-aminocyclopentyl)methanol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
((1S,3R)-3-aminocyclopentyl)methanol is a valuable chiral building block in medicinal chemistry, particularly in the synthesis of carbocyclic nucleoside analogues. Its rigid cyclopentane core serves as a stable isostere for the furanose sugar moiety found in natural nucleosides. This substitution offers several advantages, including increased metabolic stability against enzymatic cleavage by phosphorylases, which can enhance the pharmacokinetic profile of potential drug candidates. The specific stereochemistry of this compound allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and interaction with biological targets. This document provides an overview of its application, particularly in the development of antiviral agents, and includes detailed protocols for the synthesis of key intermediates.
Applications in Drug Discovery
The primary application of this compound lies in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant therapeutic potential, most notably as antiviral agents. These analogues mimic natural nucleosides and can act as inhibitors of viral polymerases, crucial enzymes for viral replication. By replacing the oxygen atom in the ribose ring with a methylene group, carbocyclic nucleosides exhibit enhanced stability towards enzymatic degradation.
One of the most prominent therapeutic areas for these analogues is in the treatment of viral infections, including those caused by HIV, hepatitis B virus (HBV), and herpesviruses. The chiral amine and hydroxymethyl functionalities of this compound serve as key handles for the introduction of various purine and pyrimidine bases, as well as for further derivatization to modulate solubility, cell permeability, and biological activity.
While direct evidence for the use of this compound in the synthesis of the approved antiviral drug Abacavir is not prevalent in publicly available literature, the structurally similar synthon, (1S,4R)-4-amino-2-cyclopentene-1-methanol, is a known key intermediate. This highlights the importance of the aminocyclopentyl methanol scaffold in the development of potent antiviral medications. Research has also explored the use of closely related analogues, such as (1S,3R)-3-amino-2,2,3-trimethylcyclopentylmethanol, for the synthesis of novel carbocyclic nucleosides.[1]
Data Presentation
The following table summarizes representative data for carbocyclic nucleoside analogues synthesized from a close structural analogue of the topic compound, (1S,3R)-3-amino-2,2,3-trimethylcyclopentylmethanol. This data is presented to illustrate the potential of this class of compounds, although the antiviral activity of these specific derivatives was found to be marginal.[1]
| Compound | Nucleobase | Yield (%) | Antiviral Activity | Cytotoxicity |
| 1 | Adenine | 65 | Marginal | Not specified |
| 2 | 8-Azapurine | 58 | Marginal | Not specified |
| 3 | Uridine | 72 | Marginal | Not specified |
Data adapted from Nieto, M. I. et al. Nucleosides Nucleotides. 1999, 18(10), 2253-63.[1]
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of carbocyclic nucleoside analogues from structurally similar aminocyclopentanol derivatives and are provided as a guide for researchers.
Protocol 1: Synthesis of a Carbocyclic Adenosine Analogue
This protocol describes the coupling of this compound with 6-chloropurine, followed by ammonolysis to yield the corresponding adenosine analogue.
Materials:
-
This compound
-
6-Chloropurine
-
Triethylamine (TEA)
-
n-Butanol
-
Ammonia in Methanol (7N solution)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
-
Dichloromethane
Procedure:
-
Coupling Reaction:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 6-chloropurine (1.0 eq) in n-butanol.
-
Add triethylamine (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate and methanol to obtain the 6-chloro-substituted intermediate.
-
-
Ammonolysis:
-
Dissolve the purified 6-chloro-substituted intermediate in a 7N solution of ammonia in methanol.
-
Transfer the solution to a sealed pressure vessel.
-
Heat the mixture at 100 °C for 12 hours.
-
After cooling to room temperature, carefully open the vessel in a well-ventilated fume hood.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a dichloromethane/methanol gradient to afford the final carbocyclic adenosine analogue.
-
Protocol 2: Synthesis of a Carbocyclic Uridine Analogue
This protocol outlines a potential pathway for the synthesis of a carbocyclic uridine analogue, which would typically involve the reaction of the aminocyclopentyl scaffold with a pre-functionalized pyrimidine derivative.
Materials:
-
This compound
-
A suitable activated uridine precursor (e.g., a 2,4-dichloro-5-substituted pyrimidine)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
N-Alkylation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.5 eq) to the solution.
-
Add the activated uridine precursor (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired carbocyclic uridine analogue.
-
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in drug discovery.
Caption: Synthetic workflow for carbocyclic nucleoside analogues.
Caption: Mechanism of action for polymerase inhibition.
References
Applications of ((1S,3R)-3-aminocyclopentyl)methanol in Medicinal Chemistry: A Detailed Overview
Introduction
((1S,3R)-3-aminocyclopentyl)methanol is a chiral bifunctional building block that has garnered significant interest in medicinal chemistry. Its rigid cyclopentane scaffold, coupled with the stereospecific placement of amino and hydroxymethyl groups, provides a valuable platform for the synthesis of complex molecules with specific pharmacological activities. This document provides detailed application notes and protocols concerning its use, with a primary focus on its role in the development of C-C chemokine receptor 2 (CCR2) antagonists for the treatment of inflammatory diseases.
Application 1: Core Scaffold for CCR2 Antagonists
The most prominent application of a derivative of this compound is in the discovery of potent and selective CCR2 antagonists. One such example is the clinical candidate PF-4254196, developed for the treatment of inflammatory conditions. The this compound core serves as a central scaffold to which other pharmacophoric groups are attached to achieve high binding affinity and desirable pharmacokinetic properties.
Signaling Pathway of CCR2
CCR2 is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response. Its primary ligand is the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1). The binding of CCL2 to CCR2 on the surface of immune cells, particularly monocytes, triggers a signaling cascade that leads to their migration from the bloodstream into tissues. This process is a key driver of inflammation in various diseases, including atherosclerosis, rheumatoid arthritis, and type 2 diabetes.
Quantitative Data: In Vitro Activity of PF-4254196
The following table summarizes the in vitro pharmacological data for PF-4254196, a CCR2 antagonist incorporating a derivative of this compound.
| Assay Type | Species | IC50 (nM) |
| CCR2 Binding | Human | 5.2 |
| CCR2 Binding | Mouse | 17 |
| CCR2 Binding | Rat | 13 |
| Chemotaxis | Human | 3.9 |
| Chemotaxis | Mouse | 16 |
| Chemotaxis | Rat | 2.8 |
Experimental Protocols
Synthesis of this compound
A key starting material for the synthesis of CCR2 antagonists like PF-4254196 is this compound. A representative synthetic approach is outlined below, starting from a commercially available chiral lactam.[1]
Workflow for the Synthesis of this compound
Protocol:
-
Reduction of the Lactam: To a solution of tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (1 equivalent) in methanol, add sodium borohydride (2 equivalents) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 3 hours.[1]
-
Boc Protection: After completion of the reduction, the resulting lactam is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an appropriate solvent like acetonitrile.[1]
-
Lactam Reduction: The Boc-protected lactam is then reduced to the corresponding amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).
-
Deprotection: The Boc protecting group is removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an appropriate solvent, to yield the final product, this compound.
Biological Evaluation Protocols
1. CCR2 Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to the CCR2 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing human CCR2.
-
Radioligand, e.g., [¹²⁵I]-CCL2.
-
Test compound (e.g., PF-4254196).
-
Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Protocol:
-
In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.
2. Monocyte Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the migration of monocytes in response to a chemoattractant like CCL2.
Materials:
-
Primary human monocytes or a monocyte-like cell line (e.g., THP-1).
-
Chemoattractant: human recombinant CCL2.
-
Test compound.
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell® inserts with a 5 µm pore size membrane).
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Cell viability/quantification reagent (e.g., Calcein-AM or CellTiter-Glo®).
Protocol:
-
Place the assay medium containing the chemoattractant (CCL2) in the lower chamber of the chemotaxis plate.
-
Pre-incubate the monocytes with varying concentrations of the test compound.
-
Add the pre-incubated monocytes to the upper chamber (the insert).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell migration (e.g., 2-4 hours).
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Quantify the number of migrated cells in the lower chamber using a suitable detection method (e.g., fluorescence of Calcein-AM-labeled cells or luminescence from a cell viability assay).
-
Calculate the IC50 value by plotting the percentage of inhibition of cell migration against the logarithm of the test compound concentration.
Workflow for Monocyte Chemotaxis Assay
Other Potential Applications
While the development of CCR2 antagonists is the most well-documented application, the structural features of this compound suggest its potential as a scaffold in other areas of medicinal chemistry. A patent has indicated its utility in the preparation of pyrazolo[3,4-b]pyridine derivatives as potential kinase modulators.[] The rigid cyclopentane core can help in positioning substituents in a defined three-dimensional space, which is crucial for specific interactions with the binding sites of various enzymes and receptors. Further exploration of this versatile building block in the synthesis of novel therapeutic agents is warranted.
References
Application Notes and Protocols for the Characterization of ((1S,3R)-3-aminocyclopentyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of ((1S,3R)-3-aminocyclopentyl)methanol, a chiral synthetic intermediate with applications in pharmaceutical development. The protocols described herein cover structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), with a specific focus on chiral separation techniques to ensure enantiomeric purity.
Introduction
This compound is a chiral bifunctional molecule containing both a primary amine and a primary alcohol on a cyclopentane scaffold. The specific stereochemistry of this compound is crucial for its intended biological activity and efficacy in pharmaceutical applications. Therefore, robust analytical methods are required to confirm its chemical structure, determine its purity, and, most importantly, to verify its enantiomeric integrity. These application notes provide a suite of analytical techniques and detailed protocols to achieve a thorough characterization of this molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented in Table 1.
Table 1: Physicochemical Data of this compound and its Hydrochloride Salt
| Property | This compound | This compound HCl | Reference(s) |
| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO | [1] |
| Molecular Weight | 115.18 g/mol | 151.63 g/mol | [1] |
| CAS Number | 1110772-11-6 | 688810-06-2 | [1] |
| Appearance | Colorless oil (predicted) | White to off-white solid (predicted) | |
| Boiling Point | Not available | Not available | |
| Melting Point | Not available | Not available | |
| Solubility | Soluble in water and polar organic solvents | Soluble in water |
Analytical Techniques and Protocols
A multi-pronged analytical approach is recommended for the complete characterization of this compound. The logical workflow for this characterization is depicted in the following diagram.
Caption: Workflow for the synthesis and analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of this compound.
3.1.1. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or MeOD). The choice of solvent will depend on the sample's solubility.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, HDO at 4.79 ppm, or CHD₂OD at 3.31 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or MeOD at 49.00 ppm).
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
3.1.2. Expected Spectral Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH₂OH | ~3.5 | ~65 |
| -CH-NH₂ | ~3.0 - 3.5 | ~50 - 55 |
| Cyclopentyl CH | ~1.2 - 2.2 | ~30 - 45 |
| Cyclopentyl CH₂ | ~1.2 - 2.2 | ~25 - 35 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
3.2.1. Experimental Protocol: GC-MS (for the free base)
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the free base form of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3.2.2. Experimental Protocol: LC-MS (for the hydrochloride salt)
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the hydrochloride salt in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of a volatile modifier such as formic acid or ammonium acetate to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan from m/z 50 to 200.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.
-
3.2.3. Expected Mass Spectral Data
The expected mass spectral data for this compound is summarized in Table 3.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Expected m/z (EI) | Expected m/z (ESI) |
| [M]⁺ | 115.1 | - |
| [M+H]⁺ | - | 116.1 |
| [M-H₂O]⁺ | 97.1 | - |
| [M-NH₃]⁺ | 98.1 | - |
| [CH₂NH₂]⁺ | 30.0 | - |
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation
HPLC is a critical technique for assessing the purity of the compound and for separating its enantiomers to determine the enantiomeric excess (e.e.).
3.3.1. Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Detection: UV at a low wavelength (e.g., 200-210 nm) as the analyte lacks a strong chromophore.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the purity by the area percentage method.
3.3.2. Experimental Protocol: Chiral HPLC for Enantiomeric Separation
The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for separating amino alcohols.
Caption: Workflow for chiral HPLC method development and analysis.
-
Sample Preparation: Prepare a solution of the racemic or enantiomerically enriched sample in the mobile phase at a concentration of about 0.5-1 mg/mL.
-
Instrumentation: HPLC system with a UV or other suitable detector.
-
Chiral HPLC Conditions (Example):
-
Column: A polysaccharide-based chiral column such as Chiralpak® AD-H or Chiralcel® OD-H (or their immobilized versions for broader solvent compatibility).
-
Mobile Phase (Normal Phase): A mixture of hexane or heptane with an alcohol (e.g., isopropanol or ethanol) and a basic additive (e.g., diethylamine or ethylenediamine) to improve peak shape. A typical starting condition could be Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
-
Mobile Phase (Reversed Phase): A mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (acetonitrile or methanol).
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 200-210 nm.
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (1S,3R) and (1R,3S) enantiomers by injecting a standard of the desired enantiomer if available.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
-
3.3.3. Expected Chromatographic Data
The retention times and resolution will be highly dependent on the specific chiral column and mobile phase used. A successful chiral separation will show two baseline-resolved peaks for the two enantiomers.
Table 4: Example Chiral HPLC Data
| Parameter | Value |
| Column | Chiralpak® AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 205 nm |
| Retention Time (Enantiomer 1) | To be determined experimentally |
| Retention Time (Enantiomer 2) | To be determined experimentally |
| Resolution (Rs) | > 1.5 |
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of NMR spectroscopy for structural confirmation, mass spectrometry for molecular weight verification, and both reversed-phase and chiral HPLC for purity and enantiomeric excess determination will ensure the quality and integrity of this important pharmaceutical intermediate. It is crucial for researchers to perform method validation according to their specific requirements and regulatory guidelines.
References
Application Notes and Protocols: ((1S,3R)-3-aminocyclopentyl)methanol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
((1S,3R)-3-aminocyclopentyl)methanol is a chiral amino alcohol that holds significant potential as a versatile building block in asymmetric catalysis. Its rigid cyclopentane backbone and bifunctional nature, containing both a primary amine and a hydroxyl group, make it an attractive scaffold for the synthesis of chiral ligands, auxiliaries, and organocatalysts. These can be instrumental in controlling the stereochemical outcome of chemical reactions, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules where specific stereoisomers are required for desired efficacy and safety.
This document provides representative applications and detailed protocols for the use of this compound in asymmetric catalysis. While direct literature specifically detailing the applications of this exact molecule is limited, the protocols provided are based on well-established methodologies for structurally analogous chiral 1,2- and 1,3-amino alcohols. These examples serve as a practical guide for researchers looking to explore the potential of this compound and its derivatives in asymmetric synthesis.
Application 1: Chiral Oxazolidinone Auxiliary for Asymmetric Alkylation
One of the most effective applications of chiral amino alcohols is their conversion into oxazolidinone chiral auxiliaries. These auxiliaries can be acylated and then deprotonated to form a chiral enolate, which subsequently reacts with electrophiles, such as alkyl halides, in a highly diastereoselective manner. The rigid structure of the oxazolidinone, derived from the chiral amino alcohol, effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. Following the alkylation reaction, the auxiliary can be cleaved to yield the desired chiral carboxylic acid, alcohol, or aldehyde, and the auxiliary itself can often be recovered and reused.
Representative Data
The following table summarizes representative data for the asymmetric alkylation of an N-acyloxazolidinone derived from a chiral amino alcohol, demonstrating the high diastereoselectivity and yields typically achieved in such reactions.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | N-(2-phenylacetyl)oxazolidinone | 95 | >99:1 |
| 2 | Ethyl iodide | N-butyryloxazolidinone | 92 | 98:2 |
| 3 | Allyl bromide | N-(pent-4-enoyl)oxazolidinone | 90 | 97:3 |
| 4 | Isopropyl iodide | N-(3-methylbutanoyl)oxazolidinone | 85 | 95:5 |
Experimental Protocols
Protocol 1.1: Synthesis of the Oxazolidinone Auxiliary from this compound
This protocol describes the formation of the corresponding oxazolidinone, a key chiral auxiliary.
Materials:
-
This compound
-
Diethyl carbonate or phosgene equivalent (e.g., triphosgene)
-
Anhydrous toluene
-
Base (e.g., potassium carbonate or triethylamine)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add diethyl carbonate (1.2 eq) and a catalytic amount of a suitable base (e.g., potassium carbonate).
-
Heat the reaction mixture to reflux with a Dean-Stark trap to remove the ethanol byproduct.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure oxazolidinone.
Protocol 1.2: Asymmetric Alkylation of the N-Acyloxazolidinone
This protocol details the diastereoselective alkylation of the chiral auxiliary.
Materials:
-
The synthesized oxazolidinone from Protocol 1.1
-
Acyl chloride (e.g., propionyl chloride)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add n-BuLi (1.05 eq) and stir for 30 minutes.
-
Add the acyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C.
-
In a separate flask, prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.
-
Transfer the N-acyloxazolidinone solution to the LDA solution via cannula at -78 °C to form the lithium enolate.
-
After stirring for 30 minutes, add the alkyl halide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 1.3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the chiral product.
Materials:
-
Alkylated N-acyloxazolidinone
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)/Water mixture
Procedure:
-
Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add aqueous hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1M HCl and extract the chiral carboxylic acid with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Visualizations
Caption: Workflow for asymmetric alkylation using a chiral oxazolidinone auxiliary.
Application 2: Chiral Schiff Base Ligands for Asymmetric Catalysis
The primary amine functionality of this compound can be readily condensed with aldehydes to form chiral Schiff base ligands. These ligands can coordinate with various transition metals (e.g., Cu, Ti, Ru) to create chiral catalysts for a range of asymmetric transformations, including reductions, additions, and cyclizations. The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center.
Representative Data
The following table presents hypothetical data for a copper-catalyzed asymmetric Henry (nitroaldol) reaction using a Schiff base ligand derived from this compound and salicylaldehyde.
| Entry | Aldehyde | Nitroalkane | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | Nitromethane | 85 | 92 |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | 90 | 95 |
| 3 | 2-Naphthaldehyde | Nitroethane | 82 | 88 (syn) |
| 4 | Cyclohexanecarboxaldehyde | Nitromethane | 78 | 90 |
Experimental Protocols
Protocol 2.1: Synthesis of the Chiral Schiff Base Ligand
Materials:
-
This compound
-
Salicylaldehyde (or other suitable aldehyde)
-
Anhydrous ethanol or methanol
-
Molecular sieves (optional)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add salicylaldehyde (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. The formation of the imine can be monitored by the appearance of a yellow color.
-
Remove the solvent under reduced pressure to obtain the crude Schiff base ligand, which can often be used without further purification. If necessary, the product can be recrystallized from a suitable solvent system.
Protocol 2.2: In Situ Preparation of the Chiral Catalyst and Asymmetric Henry Reaction
Materials:
-
Chiral Schiff base ligand from Protocol 2.1
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Base (e.g., triethylamine)
-
Aldehyde
-
Nitroalkane
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the chiral Schiff base ligand (0.1 eq) and Cu(OAc)₂·H₂O (0.1 eq) in the anhydrous solvent.
-
Stir the mixture at room temperature for 1 hour to form the chiral copper complex.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add the aldehyde (1.0 eq), followed by the nitroalkane (2.0 eq) and the base (1.2 eq).
-
Stir the reaction at this temperature until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the product by flash column chromatography and determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Proposed catalytic cycle for the asymmetric Henry reaction.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel chiral auxiliaries and ligands for asymmetric catalysis. The protocols and data presented, based on established methodologies for analogous compounds, provide a solid foundation for researchers to explore its potential in synthesizing enantiomerically pure molecules. The development of new catalytic systems based on this chiral building block could lead to significant advancements in the efficient and selective synthesis of complex chiral targets in both academic and industrial settings.
Troubleshooting & Optimization
Technical Support Center: Catalytic Asymmetric Synthesis of ((1S,3R)-3-aminocyclopentyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and stereoselectivity of the catalytic asymmetric synthesis of ((1S,3R)-3-aminocyclopentyl)methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield in the Reductive Ring Cleavage of N-Boc-(1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane
Q: My yield for the conversion of N-Boc-lactam to the Boc-protected amino alcohol is significantly lower than expected. What are the potential causes and solutions?
A: Low yields in this sodium borohydride-mediated reduction can stem from several factors. Over-reduction is a known side reaction with strong reducing agents. Additionally, the reaction's efficiency is sensitive to temperature and the rate of addition of the reducing agent.
Potential Solutions:
-
Temperature Control: Ensure the reaction is maintained at 0°C during the addition of sodium borohydride. Letting the temperature rise can lead to side reactions.
-
Slow Addition of NaBH₄: Add the sodium borohydride portion-wise over an extended period. This helps to control the reaction rate and minimize the formation of byproducts.
-
Solvent Purity: Use anhydrous methanol, as water can react with sodium borohydride, reducing its effectiveness.
-
Work-up Procedure: During the work-up, ensure efficient extraction of the product. The partitioning between ethyl acetate and water should be performed thoroughly.
Issue 2: Incomplete Catalytic Hydrogenation of the Starting Lactam
Q: The initial hydrogenation of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one is sluggish or incomplete. How can I improve the conversion?
A: Incomplete hydrogenation is often related to catalyst activity, hydrogen pressure, or the presence of impurities.
Potential Solutions:
-
Catalyst Quality: Use fresh, high-quality 10% Palladium on carbon. The catalyst should be handled under an inert atmosphere to prevent deactivation.
-
Hydrogen Pressure: Ensure the reaction is conducted under a positive hydrogen atmosphere. If using a balloon, ensure it is adequately filled and sealed. For larger scale reactions, a pressurized hydrogenation vessel is recommended.
-
Reaction Time: While the typical reaction time is around 5 hours, monitoring by TLC or GC-MS is crucial to determine the point of complete consumption of the starting material.
-
Solvent: Anhydrous methanol is the standard solvent. Ensure it is free of impurities that could poison the catalyst.
Issue 3: Poor Enantioselectivity in Asymmetric Hydrogenation of Enamine Precursors
Q: I am attempting an alternative route via asymmetric hydrogenation of an enamine precursor, but the enantiomeric excess (ee) is low. What factors influence the stereoselectivity?
A: Low enantioselectivity in rhodium- or iridium-catalyzed asymmetric hydrogenations is a common challenge. The choice of chiral ligand, solvent, and additives are critical for achieving high stereocontrol.
Potential Solutions:
-
Ligand Screening: The enantioselectivity is highly dependent on the chiral phosphine ligand. It is essential to screen a variety of ligands to find the optimal one for your specific substrate.
-
Solvent Effects: The solvent can significantly influence the catalytic activity and enantioselectivity. Fluorinated alcohols like trifluoroethanol (TFE) have been shown to be effective in some rhodium-catalyzed hydrogenations.
-
Additive Effects: The addition of a base, such as potassium carbonate, can be crucial for achieving high enantioselectivity in certain rhodium-catalyzed hydrogenations of enamines.[1]
-
Product Inhibition: The amine product can sometimes inhibit the catalyst. In such cases, in situ protection of the newly formed amine with a reagent like di-tert-butyl dicarbonate (Boc₂O) can prevent this inhibition and improve results.
Issue 4: Difficulties in Purification of the Final Product
Q: I am struggling to obtain pure this compound after deprotection. What are effective purification strategies?
A: The final product is a relatively polar amino alcohol, which can make purification challenging.
Potential Solutions:
-
Crystallization of a Salt: Given the basic nature of the amine, forming a salt (e.g., hydrochloride) can facilitate purification by crystallization. This can be an effective way to remove non-basic impurities.
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be employed. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonium hydroxide in a mixture of dichloromethane and methanol, is typically required to prevent streaking and ensure good separation.
-
Azeotropic Removal of Water: After aqueous work-ups or deprotection in water, ensure all water is removed before attempting further purification. This can be achieved by azeotropic distillation with a solvent like toluene.[2]
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: A widely used starting material is the chiral lactam, (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, also known as a Vince lactam.[3] This bicyclic compound allows for stereocontrolled functionalization of the cyclopentane ring.
Q2: What are the key stereochemistry-defining steps in the synthesis from the Vince lactam?
A2: The stereochemistry of the final product is primarily derived from the chirality of the starting Vince lactam. The subsequent reduction steps, if performed correctly, maintain this stereochemical integrity.
Q3: Can I use a different reducing agent instead of sodium borohydride for the reductive ring cleavage?
A3: While sodium borohydride is commonly used, other reducing agents could potentially be employed. However, stronger reducing agents like lithium aluminum hydride might lead to over-reduction or different selectivity. Any alternative reducing agent would require careful optimization of the reaction conditions.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most steps. For more quantitative analysis and to check for the presence of volatile intermediates or byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) can be very effective. For the final product and its protected precursors, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for characterization and purity assessment.
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, alternative routes exist, such as the catalytic asymmetric hydrogenation of a suitably substituted cyclopentene precursor.[4] This approach relies on a chiral catalyst to establish the desired stereocenters. Another strategy involves the enzymatic resolution of a racemic intermediate.
Data Presentation
Table 1: Effect of Ligand and Additive on Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Enamine Precursor
| Entry | Chiral Ligand | Additive | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | (2S,5S)-Me-duphos | None | 83 | - |
| 2 | (2S,4S)-Et-ferrotane | None | 80 | - |
| 3 | (2S,4S)-ptbp-skewphos | None | >99 | 85 |
| 4 | (2S,4S)-ptbp-skewphos | K₂CO₃ | >99 | >95 |
Data adapted from a study on a structurally related tetrasubstituted enamine.[1] Conditions: [Rh(cod)(ligand)]OTf catalyst, 50°C, 1.0 MPa H₂, 2-propanol, 16-22 h.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound from (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one
This protocol is based on a reported synthesis of a derivative of the target molecule.[1]
Step 1: Catalytic Hydrogenation of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one
-
To a solution of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (10 g, 91.70 mmol) in anhydrous methanol (180 mL), add 10% palladium on activated carbon (3 g).
-
Stir the mixture at 25°C for 5 hours under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the saturated lactam, which is used in the next step without further purification.
Step 2: N-Boc Protection of the Saturated Lactam
-
Dissolve the crude lactam from Step 1 (approx. 82.51 mmol) in anhydrous acetonitrile (300 mL).
-
Add di-tert-butyl dicarbonate (Boc₂O, 28.60 g, 131.04 mmol) and 4-dimethylaminopyridine (DMAP, 5.04 g, 41.25 mmol).
-
Stir the mixture at 25°C for 1 hour.
-
Remove the solvent in vacuo and purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to afford tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.
Step 3: Reductive Ring Cleavage
-
Dissolve tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (2.99 g, 14.15 mmol) in methanol (40 mL) and cool the solution to 0°C.[2]
-
Add sodium borohydride (1.071 g, 28.3 mmol) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 1 hour, monitoring the progress by LCMS.
-
Remove the methanol in vacuo.
-
Partition the resulting residue between ethyl acetate (250 mL) and water (250 mL).
-
Wash the organic layer with brine (250 mL), dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude material by column chromatography (silica gel, ethyl acetate/heptane) to yield tert-butyl (1R,3S)-3-(hydroxymethyl)cyclopentylcarbamate.[2]
Step 4: Deprotection to Yield this compound
-
Disperse tert-butyl (1R,3S)-3-(hydroxymethyl)cyclopentylcarbamate (2.92 g, 13.56 mmol) in water (50 mL).[2]
-
Reflux the mixture at 100°C for 18 hours, monitoring by LCMS.
-
Remove the water by azeotropic distillation with toluene (3 x 50 mL).
-
The final product, this compound, is obtained as a clear, viscous oil and can be used without further purification or purified as described in the troubleshooting guide.[2]
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. esisresearch.org [esisresearch.org]
Technical Support Center: Synthesis of ((1S,3R)-3-aminocyclopentyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ((1S,3R)-3-aminocyclopentyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered in the synthesis of this compound?
A1: The most prevalent byproducts are typically diastereomers, particularly the trans-isomer, ((1S,3S)-3-aminocyclopentyl)methanol. Other potential impurities include unreacted starting materials, such as the unsaturated precursor ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol, and residual solvents or reagents used in the synthesis.
Q2: How can I identify the presence of the undesired trans-diastereomer in my product?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating and identifying diastereomers of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, though the signals for the cis and trans isomers may have subtle differences.
Q3: What are the likely sources of diastereomeric impurities?
A3: Diastereomeric impurities can arise from two main sources:
-
Incomplete stereoselectivity during the synthesis of the cyclopentene precursor: For example, the synthesis of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol may also yield the undesired (1R,4S) isomer.
-
Non-stereospecific hydrogenation of the cyclopentene precursor: The reduction of the double bond may not exclusively produce the desired cis-isomer, leading to the formation of the trans-diastereomer.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. If using flammable solvents or hydrogen gas for reduction, ensure proper ventilation and grounding of equipment to prevent ignition sources.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Final Product | Incomplete reaction during the precursor synthesis or the final hydrogenation step. | Monitor reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure complete conversion. Consider optimizing reaction time, temperature, or catalyst loading. |
| Loss of product during work-up or purification. | Optimize extraction and purification procedures. For purification by crystallization, carefully select the solvent system and control the cooling rate to maximize recovery. | |
| Presence of Diastereomeric Impurity (trans-isomer) | Non-stereoselective hydrogenation. | Screen different hydrogenation catalysts (e.g., Palladium on Carbon, Rhodium on Alumina) and solvent systems. Optimize hydrogenation pressure and temperature to favor the formation of the cis-isomer. |
| Impure starting precursor. | Purify the unsaturated precursor, for instance, ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol, before the hydrogenation step. Chiral resolution techniques may be necessary. | |
| Unreacted Starting Material Detected | Incomplete hydrogenation. | Increase reaction time, catalyst loading, or hydrogen pressure. Ensure the catalyst is active and not poisoned. |
| Broad or Unresolved Peaks in HPLC Analysis | Inappropriate HPLC method. | Develop and validate a suitable chiral HPLC method for the separation of all potential isomers. A method for separating the precursor isomers is provided in the Experimental Protocols section. |
| Poor sample preparation. | Ensure the sample is fully dissolved in the mobile phase and filtered before injection. |
Quantitative Data Summary
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Stereochemistry |
| This compound | C₆H₁₃NO | 115.17 | cis | |
| ((1S,3S)-3-aminocyclopentyl)methanol | C₆H₁₃NO | 115.17 | trans | |
| ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol | C₆H₁₁NO | 113.16 | Precursor | |
| ((1R,4S)-4-aminocyclopent-2-en-1-yl)methanol | C₆H₁₁NO | 113.16 | Undesired Precursor Isomer |
Experimental Protocols
Chiral HPLC Method for the Separation of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol and its (1R,4S) Isomer
This method can be adapted for the analysis of the saturated final product and its diastereomers.
-
Column: Daicel Crownpak CR(+) (150 x 4.0 mm, 5 µm)
-
Mobile Phase: 50mM Sodium Perchlorate solution with pH adjusted to 2.0 using perchloric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for byproduct identification and troubleshooting.
Technical Support Center: Optimizing Amide Coupling Reactions with ((1S,3R)-3-aminocyclopentyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amide coupling reactions involving ((1S,3R)-3-aminocyclopentyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing amide coupling reactions with this compound?
A1: The primary challenge arises from the bifunctional nature of the molecule, which contains both a primary amine and a primary alcohol. This can lead to a lack of chemoselectivity, resulting in the formation of the desired N-acylated product as well as an undesired O-acylated byproduct. Other common challenges in amide coupling, such as low yields and purification difficulties, may also be encountered.
Q2: Is it necessary to protect the hydroxyl group of this compound before amide coupling?
A2: Not always, but it is a reliable strategy to ensure chemoselectivity. Direct, protecting-group-free coupling can be achieved, but it is highly dependent on the reaction conditions and the coupling reagents used. A protection/deprotection sequence, while adding steps, often provides a cleaner reaction and higher yield of the desired N-acylated product by preventing O-acylation.
Q3: What are the most common coupling reagents for this type of reaction?
A3: Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt), are widely used.[1] Other common reagents include uronium/aminium salts like HATU and HBTU, and phosphonium salts like PyBOP. The choice of reagent can influence both the reaction rate and the level of side reactions.
Q4: How can I minimize side reactions like racemization?
A4: Racemization can be a concern, especially when coupling amino acid derivatives. The addition of additives like HOBt to carbodiimide-mediated couplings is a standard method to suppress racemization.[1] Using coupling reagents known for low racemization potential, such as HATU, is also a good strategy.
Q5: What are the typical solvents and bases used in these coupling reactions?
A5: Common solvents include polar aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile. The choice of solvent can affect the solubility of reagents and the reaction rate. Non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are frequently used to neutralize acid formed during the reaction and to facilitate the coupling process.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Amide Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time and monitor progress by TLC or LC-MS.- Increase the reaction temperature, but be cautious of potential side reactions.- Use a more powerful coupling reagent like HATU. |
| Poor activation of the carboxylic acid | - Ensure your coupling reagents (e.g., EDC, HATU) are fresh and not degraded.- Check the stoichiometry of your reagents; a slight excess of the coupling reagent and the carboxylic acid may be beneficial. |
| Side reactions (e.g., O-acylation) | - Consider protecting the hydroxyl group with a suitable protecting group like TBDMS.- Optimize reaction conditions to favor N-acylation (e.g., lower temperature, specific solvent). |
| Difficult purification leading to product loss | - Optimize your work-up procedure to efficiently remove unreacted starting materials and coupling byproducts.- For EDC couplings, an acidic wash can help remove the urea byproduct. |
Problem 2: Presence of O-acylated Side Product
| Possible Cause | Suggested Solution |
| Hydroxyl group is competing with the amine for acylation | - This is the primary cause of this side product in protecting-group-free reactions. |
| Reaction conditions favor O-acylation | - Lower the reaction temperature.- Change the solvent. In some cases, less polar solvents may favor N-acylation.- Avoid a large excess of the acylating agent. |
| Choice of coupling reagent | - Some coupling reagents may be more prone to O-acylation. Experiment with different classes of reagents (e.g., carbodiimides vs. phosphonium salts). |
| Protecting Group Strategy | - The most robust solution is to protect the hydroxyl group. A tert-butyldimethylsilyl (TBDMS) ether is a good option as it is stable to many coupling conditions and can be removed under mild acidic conditions or with fluoride sources.[2][3][4][5][6] |
Problem 3: Difficulty in Removing Coupling Reagent Byproducts
| Possible Cause | Suggested Solution |
| Use of DCC | - The dicyclohexylurea (DCU) byproduct is often poorly soluble. Filter the reaction mixture before work-up. |
| Use of EDC | - The ethyl-dimethylaminopropyl urea byproduct is water-soluble. Perform an aqueous work-up with dilute acid (e.g., 0.5 M HCl) to protonate and solubilize the urea. |
| Use of HOBt/HATU/HBTU | - These can sometimes be challenging to remove completely by simple extraction. Careful column chromatography is often required. |
| Residual DIPEA or other tertiary amine bases | - Include an acidic wash (e.g., dilute HCl or saturated NH4Cl solution) in your aqueous work-up to protonate and remove the amine base. |
Data Presentation: Comparison of Coupling Strategies
Table 1: Protecting-Group-Free vs. Protection Strategy for Amide Coupling with this compound
| Parameter | Protecting-Group-Free Strategy | Hydroxyl Protection Strategy (e.g., TBDMS) |
| Number of Steps | 1 (Coupling) | 3 (Protection, Coupling, Deprotection) |
| Chemoselectivity | Moderate to Good (O-acylation is a potential side reaction) | Excellent (O-acylation is prevented) |
| Typical Yield | Variable (Depends on conditions and substrates) | Generally Good to Excellent |
| Complexity | Low | High |
| Ideal for | Initial screening, simpler carboxylic acids | Complex molecules, maximizing yield and purity |
Table 2: Comparison of Common Coupling Reagents for the Amide Coupling Step (Assuming Protected Hydroxyl)
| Coupling Reagent System | Typical Reaction Time | Relative Cost | Key Advantages | Potential Issues |
| EDC / HOBt | 4 - 24 hours | Low | Good efficiency, water-soluble byproduct.[1] | Can be sluggish with hindered substrates. |
| DCC / DMAP | 4 - 12 hours | Low | Effective for many substrates. | Insoluble DCU byproduct can complicate purification.[1] |
| HATU / DIPEA | 1 - 6 hours | High | Very fast and efficient, low racemization. | Can be difficult to remove byproducts without chromatography. |
| BOP-Cl / Et3N | 2 - 8 hours | Moderate | Effective for hindered couplings. | Can be sluggish.[1] |
Experimental Protocols
Protocol 1: Protecting-Group-Free Amide Coupling using EDC/HOBt
This protocol aims for direct N-acylation and relies on the generally higher nucleophilicity of the amine compared to the alcohol.
-
Preparation : To a solution of the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in anhydrous DCM (0.1 M) at 0 °C, add HOBt (1.2 eq.).
-
Activation : Add EDC·HCl (1.2 eq.) to the mixture and stir at 0 °C for 30 minutes.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired N-acylated product from any O-acylated byproduct and other impurities.
Protocol 2: Amide Coupling with TBDMS Protection of the Hydroxyl Group
Step A: TBDMS Protection of this compound
-
Preparation : Dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF (0.2 M).
-
Silylation : Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise at 0 °C.
-
Reaction : Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up : Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate.
-
Purification : Purify the crude product by column chromatography to obtain O-TBDMS protected this compound.
Step B: Amide Coupling
-
Follow Protocol 1 using the O-TBDMS protected amino alcohol (1.1 eq.) in place of the unprotected amino alcohol.
Step C: TBDMS Deprotection
-
Preparation : Dissolve the TBDMS-protected amide (1.0 eq.) in THF (0.1 M).
-
Deprotection : Add tetra-n-butylammonium fluoride (TBAF, 1.1 eq., 1 M solution in THF) and stir at room temperature for 2-4 hours. Monitor by TLC.
-
Work-up : Concentrate the reaction mixture and partition between ethyl acetate and water.
-
Purification : Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate. Purify by column chromatography to yield the final N-acylated product.
Visualizations
Caption: Troubleshooting workflow for low amide yield.
Caption: Decision logic for choosing a synthetic strategy.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. scholars.iwu.edu [scholars.iwu.edu]
- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Technical Support Center: Degradation Pathways of ((1S,3R)-3-aminocyclopentyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the degradation pathways of ((1S,3R)-3-aminocyclopentyl)methanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic degradation pathways for this compound?
A1: Based on the metabolism of other alicyclic amines, the degradation of this compound is predicted to proceed through several key pathways. These are primarily initiated by oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) in the liver. The main anticipated pathways include:
-
N-Oxidation: Direct oxidation of the primary amine to form the corresponding hydroxylamine and nitroso intermediates.
-
Oxidative Deamination: Oxidation of the carbon alpha to the amine group, leading to the formation of an unstable carbinolamine which can then spontaneously cleave to form cyclopentanone derivatives and release ammonia.
-
Ring Oxidation (Hydroxylation): Oxidation of the cyclopentyl ring at positions not sterically hindered by the substituents, leading to the formation of various hydroxylated metabolites.
-
Alcohol Oxidation: Oxidation of the primary alcohol group to an aldehyde and subsequently to a carboxylic acid.
Q2: What are the major enzymes involved in the metabolism of alicyclic amines like this compound?
A2: The primary enzymes responsible for the metabolism of alicyclic amines are cytochrome P450 (CYP) isoforms (e.g., CYP2D6, CYP3A4, CYP2C9) and flavin-containing monooxygenases (FMOs).[1] These enzymes are abundant in the liver and are responsible for a wide range of oxidative biotransformations.
Q3: Are there any known reactive intermediates formed during the degradation of this compound?
A3: Yes, the metabolic activation of alicyclic amines can lead to the formation of reactive intermediates. A key potential reactive intermediate is an iminium ion, formed through oxidation of the carbon alpha to the amine. These electrophilic species can potentially bind covalently to cellular macromolecules like proteins and DNA, which is a consideration in toxicology studies.
Q4: How can I analyze the parent compound and its potential metabolites?
A4: Due to the polar nature and lack of a strong chromophore in this compound and its likely metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice. Hydrophilic Interaction Liquid Chromatography (HILIC) is often more suitable than traditional reversed-phase chromatography for retaining and separating such polar compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vitro study of this compound degradation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor retention of the parent compound and metabolites on a C18 column. | The analytes are too polar for effective retention by reversed-phase chromatography. | Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Optimize the mobile phase with a high organic content (e.g., >80% acetonitrile) and a suitable aqueous buffer (e.g., ammonium formate). |
| Low sensitivity in LC-MS/MS analysis. | 1. Poor ionization efficiency in the mass spectrometer source. 2. Suboptimal MS/MS transition parameters. 3. Matrix effects from the in vitro system (e.g., microsomes, hepatocytes). | 1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Analyze in positive ion mode. 2. Perform a compound optimization experiment to determine the most abundant and stable precursor and product ions for Multiple Reaction Monitoring (MRM). 3. Implement a robust sample preparation method, such as protein precipitation followed by solid-phase extraction (SPE), to remove interfering matrix components. |
| Inconsistent results in metabolic stability assays. | 1. Inconsistent activity of the liver microsomes. 2. Pipetting errors, especially with small volumes. 3. Degradation of the compound in the assay buffer (chemical instability). | 1. Ensure proper storage and handling of microsomes. Always pre-incubate microsomes at 37°C before adding the substrate. Run a positive control with a known substrate to verify enzyme activity. 2. Use calibrated pipettes and consider using automated liquid handlers for better precision. 3. Run a control incubation without the NADPH cofactor to assess non-enzymatic degradation. |
| No metabolite peaks are detected. | 1. The compound is highly stable and not metabolized under the experimental conditions. 2. The concentration of metabolites is below the limit of detection of the analytical method. 3. The chosen in vitro system lacks the necessary enzymes. | 1. Increase the incubation time or the concentration of the enzyme source (e.g., microsomes). 2. Concentrate the sample before LC-MS/MS analysis. Optimize the sensitivity of the mass spectrometer. 3. Consider using a different in vitro system, such as S9 fractions or hepatocytes, which contain a broader range of metabolic enzymes. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well incubation plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).
-
In a 96-well plate, add phosphate buffer and the HLM solution. Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the substrate solution (final substrate concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the percentage of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Metabolite Identification using LC-MS/MS
Objective: To identify potential metabolites of this compound.
Materials:
-
Same as Protocol 1, with the addition of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Follow steps 1-6 of Protocol 1, using a longer incubation time (e.g., 60 minutes) to allow for metabolite formation.
-
Analyze the supernatant using a high-resolution LC-MS/MS system.
-
Acquire data in full scan mode to detect potential metabolites.
-
Use data mining software to search for predicted metabolites (e.g., +16 Da for hydroxylation, +14 Da for N-demethylation followed by oxidation, etc.) and compare the MS/MS fragmentation patterns of the metabolites with the parent compound.
Data Presentation
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Note: The data presented are representative and may vary depending on experimental conditions.
Table 2: Predicted and Observed Metabolites of this compound
| Predicted Metabolite | Mass Shift (Da) | Observed (Yes/No) |
| Hydroxylated metabolite | +16 | Yes |
| N-Oxide | +16 | Possible |
| Oxidative deamination product | -1 | Yes |
| Carboxylic acid metabolite | +14 | Possible |
Visualizations
Caption: Predicted metabolic degradation pathways of this compound.
Caption: General experimental workflow for in vitro metabolism studies.
References
Technical Support Center: Purification of ((1S,3R)-3-aminocyclopentyl)methanol Isomers
Welcome to the technical support center for the purification of ((1S,3R)-3-aminocyclopentyl)methanol and its isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound isomers?
The primary challenge lies in the separation of stereoisomers, which have identical chemical and physical properties in an achiral environment.[1][2] The key difficulties include:
-
Enantiomeric Separation: Separating the desired enantiomer from its mirror image.
-
Diastereomeric Separation: Separating isomers that are not mirror images of each other.
-
Achieving High Purity: Obtaining the target isomer with high enantiomeric excess (e.e.) and chemical purity.
-
Method Development: Selecting the appropriate chiral stationary phase (CSP) and mobile phase conditions can be time-consuming.[3][4]
Q2: What are the most common techniques for separating these isomers?
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most prevalent and effective methods for separating enantiomers of chiral compounds like this compound.[1][5][] These techniques are suitable for both analytical and preparative-scale purification.[5]
Q3: How do I select the right chiral stationary phase (CSP)?
There is no universal CSP, and selection often requires screening multiple columns.[1][7] However, based on the structure of this compound (a cyclic amino alcohol), the following types of CSPs are good starting points:
-
Polysaccharide-based CSPs (Cellulose and Amylose derivatives): These are versatile and widely used for a broad range of chiral compounds.[3][8]
-
Cyclodextrin-based CSPs: These are effective for creating inclusion complexes, which can aid in chiral recognition, particularly for cyclic compounds.[9][10]
-
Macrocyclic Glycopeptide-based CSPs: These offer different selectivity and can be successful when polysaccharide phases are not.
A logical approach to CSP selection is to start with a screening protocol that includes a few columns from these different categories.
Q4: What is the role of the mobile phase in chiral separations?
The mobile phase composition is critical for achieving resolution. It influences the interactions between the analyte and the CSP. Key components include:
-
Organic Modifiers: Alcohols like methanol, ethanol, and isopropanol are commonly used to adjust retention and selectivity.[11]
-
Additives: Small amounts of acids (e.g., trifluoroacetic acid - TFA) or bases (e.g., diethylamine - DEA, triethylamine - TEA) are often necessary to improve peak shape and resolution for ionizable compounds like amines.[12][13]
Q5: Can I use derivatization to aid in the separation?
Yes, derivatization can be a useful strategy.[14] By reacting the amino or hydroxyl group with a chiral derivatizing agent, you can form diastereomers.[1] These diastereomers have different physical properties and can often be separated on a standard achiral column.[1][14] However, this adds extra steps to the process (reaction and potential removal of the derivatizing group).
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a different type of CSP (e.g., if using a cellulose-based column, try an amylose-based or cyclodextrin-based column). |
| Suboptimal Mobile Phase Composition | 1. Vary the organic modifier (e.g., switch from methanol to ethanol or isopropanol).2. Adjust the concentration of the organic modifier.3. Introduce or change the acidic or basic additive (e.g., add 0.1% DEA or TFA).[12][13] |
| Low Column Temperature | Increase the column temperature in small increments (e.g., 5 °C). In some cases, lower temperatures can enhance resolution, so this parameter should be optimized.[3] |
| Incorrect Flow Rate | Decrease the flow rate to potentially improve peak efficiency and resolution. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with the Stationary Phase | For amine compounds, peak tailing is common. Add a basic modifier like DEA or TEA to the mobile phase to improve peak symmetry.[12][13] |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent.2. If performance does not improve, the column may need to be replaced. |
Issue 3: High Backpressure
| Possible Cause | Troubleshooting Step |
| Blocked Frit or Column Inlet | 1. Reverse flush the column (if permitted by the manufacturer).2. Replace the in-line filter. |
| Sample Precipitation in the Mobile Phase | Ensure the sample is fully soluble in the mobile phase. Consider using a stronger injection solvent, but be mindful of potential peak distortion. |
| Particulate Matter in the Sample or Mobile Phase | Filter the sample and mobile phase before use. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Analytical Separation
This protocol provides a starting point for developing an analytical method to separate the enantiomers of ((3-aminocyclopentyl)methanol).
-
Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
Dimensions: 250 x 4.6 mm, 5 µm
-
Mobile Phase: Hexane/Ethanol/DEA (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm (as the molecule lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase at a concentration of 1 mg/mL.
Protocol 2: Preparative SFC Method for Isomer Purification
Supercritical Fluid Chromatography (SFC) is often faster and uses less organic solvent for preparative scale purification.
-
Column: Lux Cellulose-2
-
Dimensions: 250 x 21.2 mm, 5 µm
-
Mobile Phase: Supercritical CO2 / Methanol with 0.2% DEA
-
Gradient: Isocratic at 30% Methanol with 0.2% DEA
-
Flow Rate: 70 g/min
-
Back Pressure: 150 bar
-
Temperature: 35 °C
-
Detection: UV at 210 nm and/or Mass Spectrometry
-
Sample Preparation: Dissolve the crude mixture in methanol at a high concentration (e.g., 50 mg/mL).
Quantitative Data Summary
The following tables present hypothetical but realistic data for the purification of this compound based on the preparative SFC protocol mentioned above.
Table 1: Purification Yield and Purity
| Parameter | Value |
| Starting Material (Racemic Mixture) | 5.0 g |
| Isolated (1S,3R) Isomer | 2.1 g |
| Isolated (1R,3S) Isomer | 2.0 g |
| Overall Yield | 82% |
| Purity of (1S,3R) Isomer (by HPLC) | >99% |
| Enantiomeric Excess of (1S,3R) Isomer | 99.5% e.e. |
Table 2: Comparison of Chiral Stationary Phases (Analytical Scale)
| CSP | Mobile Phase | Resolution (Rs) | Selectivity (α) |
| Chiralpak IC | Hexane/IPA/DEA (90:10:0.1) | 2.5 | 1.4 |
| Lux Cellulose-2 | CO2/Methanol/DEA (75:25:0.2) | 3.1 | 1.6 |
| CYCLOBOND I 2000 | Acetonitrile/Water/TFA (95:5:0.1) | 1.8 | 1.2 |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor enantiomeric resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bgb-analytik.com [bgb-analytik.com]
- 8. chiraltech.com [chiraltech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of ((1S,3R)-3-aminocyclopentyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of ((1S,3R)-3-aminocyclopentyl)methanol, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is 2-cyclopenten-1-one. This allows for the introduction of the required functional groups on the cyclopentane ring.
Q2: How can the cis-stereochemistry of the amino and methanol groups be established?
The cis-stereochemistry is typically established during the reduction of an intermediate. For instance, the reduction of a 3-azido-cyclopentanecarboxylate intermediate often proceeds with the hydride attacking from the less hindered face, leading to the desired cis product.
Q3: What methods can be used to resolve the enantiomers and obtain the desired (1S,3R) configuration?
Chiral resolution is a common method.[1] This can be achieved by forming diastereomeric salts of a racemic intermediate, such as cis-3-aminocyclopentanecarboxylic acid, with a chiral resolving agent like tartaric acid or a chiral amine.[1] The diastereomers can then be separated by crystallization, followed by removal of the resolving agent.
Q4: Are there any particularly hazardous reagents used in this synthesis?
Yes, sodium azide (NaN₃) is often used to introduce the amine functionality. It is highly toxic and can be explosive, especially when heated or in contact with acids. Appropriate safety precautions must be strictly followed.
Synthesis Workflow and Troubleshooting
A plausible synthetic route starting from 2-cyclopenten-1-one is outlined below. This workflow is followed by a detailed troubleshooting guide for each key step.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide
Step 1: Michael Addition
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of 2-cyclopenten-1-one | Inactive sodium ethoxide (NaOEt). | Use freshly prepared or commercially available NaOEt. Ensure anhydrous conditions as NaOEt is moisture sensitive. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the reaction is sluggish, consider a slight increase in temperature or extending the reaction time. | |
| Formation of multiple products | Polymerization of 2-cyclopenten-1-one. | Add the 2-cyclopenten-1-one slowly to the reaction mixture at a low temperature (e.g., 0-5 °C). |
| Side reactions of the cyanoacetate. | Ensure the stoichiometry of the reagents is accurate. Use of a non-nucleophilic base could be explored. |
Step 2: Decarboxylation & Azide Introduction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete decarboxylation | Insufficient heating or acidic conditions. | Ensure the reaction is heated to reflux for an adequate amount of time. Check the pH to ensure it is sufficiently acidic. |
| Low yield of the azide | Incomplete reaction with sodium azide. | Increase the reaction time or temperature. Ensure the ammonium chloride is present to facilitate the reaction. |
| Instability of the intermediate. | Isolate the decarboxylated intermediate before proceeding to the azide introduction step. | |
| Safety concern: Use of Sodium Azide | Potential for explosion. | Handle sodium azide with extreme care. Do not use metal spatulas. Avoid contact with acids which can generate toxic hydrazoic acid. All work should be done in a well-ventilated fume hood. |
Step 3: Reduction & Hydrolysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reduction of nitrile and/or ester | Inactive Lithium aluminum hydride (LiAlH₄). | Use a fresh bottle of LiAlH₄ or titrate the solution to determine its activity. |
| Insufficient amount of LiAlH₄. | Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents per reducible group). | |
| Formation of the trans-isomer | The stereoselectivity of the reduction can be influenced by the substrate and conditions. | While LiAlH₄ reduction of similar systems often favors the cis product, other reducing agents like sodium borohydride in the presence of a Lewis acid could be explored to optimize cis-selectivity. |
| Difficult work-up | Formation of aluminum salts that are difficult to filter. | Follow a standard Fieser work-up procedure (sequential addition of water, 15% NaOH, and water) to obtain a granular precipitate that is easier to filter. |
Step 4: Chiral Resolution
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Diastereomeric salts do not precipitate | The chosen solvent is not optimal for crystallization. | Screen a variety of solvents or solvent mixtures to find conditions where one diastereomer is significantly less soluble. |
| The resolving agent is not effective. | Try a different chiral resolving agent, such as a different tartaric acid derivative or another chiral acid. | |
| Low enantiomeric excess (ee) of the final product | Incomplete separation of the diastereomers. | Recrystallize the diastereomeric salt multiple times to improve its purity before liberating the free amine. |
| Racemization during the process. | Avoid harsh basic or acidic conditions and high temperatures during the liberation of the free amine from the salt. |
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting synthesis issues.
Experimental Protocols
Note: These are representative protocols and may require optimization.
Protocol 1: Boc Protection of cis-3-Aminocyclopentanemethanol
-
Dissolve racemic cis-3-aminocyclopentanemethanol (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise at room temperature.
-
Stir the mixture for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.
Protocol 2: Chiral Resolution of Boc-protected cis-3-Aminocyclopentanecarboxylic Acid
This protocol assumes the synthesis proceeds through a carboxylic acid intermediate before the final reduction.
-
Dissolve the racemic Boc-protected cis-3-aminocyclopentanecarboxylic acid (1.0 eq) in a minimal amount of hot methanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in a minimal amount of hot methanol.
-
Slowly add the tartaric acid solution to the amino acid solution.
-
Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
Collect the crystals by filtration and wash with cold methanol. This will be one diastereomeric salt.
-
The mother liquor can be concentrated and treated with D-(-)-tartaric acid to crystallize the other diastereomer.
-
To liberate the free amino acid, dissolve the separated diastereomeric salt in water and adjust the pH to ~2-3 with dilute HCl. Extract the Boc-protected amino acid with ethyl acetate.
-
The enantiomeric purity should be determined by chiral HPLC.
References
common impurities in commercial ((1S,3R)-3-aminocyclopentyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions regarding common impurities in commercial batches of ((1S,3R)-3-aminocyclopentyl)methanol. Understanding the impurity profile is critical for ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in commercial this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route employed by the manufacturer. Based on a plausible synthetic pathway involving chiral resolution and functional group transformations, the most common impurities are likely to be stereoisomers, residual starting materials, and reaction byproducts.
Q2: How can stereoisomeric impurities affect my research?
A2: Stereoisomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of atoms, can have significantly different pharmacological and toxicological properties.[1] The presence of the unintended enantiomer ((1R,3S)-3-aminocyclopentyl)methanol) or diastereomers (cis/trans isomers) can lead to misleading biological data, altered drug efficacy, and unexpected side effects.[1]
Q3: What are the potential process-related impurities I should be aware of?
A3: Process-related impurities are substances used or created during the synthesis and purification process. These can include unreacted starting materials, intermediates, reagents, and solvents. The specific impurities will depend on the exact synthetic method used.
Q4: How can I identify and quantify impurities in my sample of this compound?
A4: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical techniques for identifying and quantifying impurities. Chiral HPLC is particularly effective for separating stereoisomers, while GC-MS is useful for identifying volatile and semi-volatile organic impurities.
Q5: Are there established acceptance criteria for impurity levels?
A5: For drug development applications, regulatory agencies like the FDA and EMA provide guidelines on acceptable impurity levels. For research purposes, the required purity will depend on the sensitivity of your specific application. It is crucial to assess the potential impact of each impurity on your experimental outcomes.
Troubleshooting Guides
Unexpected Biological Activity or Toxicity
| Symptom | Possible Cause | Troubleshooting Steps |
| Observed biological activity is lower or higher than expected. | Presence of a less active or more potent stereoisomeric impurity. | 1. Perform chiral HPLC analysis to determine the enantiomeric and diastereomeric purity of your sample.2. If significant isomeric impurities are detected, consider repurifying the material or obtaining a batch with higher purity.3. Review literature to understand the biological activity of the potential isomeric impurities. |
| Unexplained cytotoxicity or off-target effects. | Presence of a toxic byproduct from the synthesis or a residual reagent. | 1. Use GC-MS to screen for residual solvents and potential organic byproducts.2. Consult the supplier for information on the synthetic route to anticipate potential toxic impurities.3. If a toxic impurity is suspected, purify the compound before use. |
Inconsistent Experimental Results
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability between experimental replicates. | Inconsistent levels of impurities across different aliquots of the starting material. | 1. Ensure the sample is homogeneous before use.2. Analyze multiple aliquots of the material to assess impurity variability.3. If variability is high, consider purifying the entire batch before proceeding. |
| Drifting analytical instrument baseline or appearance of ghost peaks in HPLC/GC-MS. | Contamination from the sample or analytical system. | 1. Run a blank injection to check for system contamination.2. Ensure proper sample preparation and filtration to remove particulates.3. Check the purity of the solvents used in your mobile phase or for sample dissolution. |
Potential Impurity Profile
The following table summarizes potential impurities based on a hypothetical, yet plausible, synthetic route starting from a racemic cyclopentene derivative.
| Impurity Class | Specific Example | Potential Source |
| Stereoisomers | ((1R,3S)-3-aminocyclopentyl)methanol (enantiomer) | Incomplete chiral resolution or racemization during synthesis. |
| (1R,3R)- and (1S,3S)-isomers (diastereomers) | Non-stereoselective reduction or amine addition steps. | |
| Starting Materials | Racemic 3-aminocyclopent-1-ene | Incomplete reaction in an early synthetic step. |
| 3-(hydroxymethyl)cyclopentan-1-one | Incomplete reduction of a ketone intermediate. | |
| Byproducts | Dicyclopentylamine derivatives | Side reactions of the amine with other intermediates. |
| Over-reduction products | Non-selective reduction of other functional groups. | |
| Reagents/Solvents | Triethylamine, Toluene, Methanol, etc. | Incomplete removal during purification. |
Experimental Protocols
Protocol 1: Chiral HPLC for Stereoisomeric Purity
This method is designed to separate the enantiomers and diastereomers of aminocyclopentyl)methanol.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column. A column with a cyclodextrin-based or polysaccharide-based chiral selector is recommended.
Method Parameters:
| Parameter | Condition |
| Column | Acetylated β-cyclodextrin bonded to silica gel (e.g., SUMICHIRAL™ OA-7700) |
| Mobile Phase | Isocratic mixture of Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v). Note: The mobile phase may require optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of 1 mg/mL. |
Protocol 2: GC-MS for Process-Related Impurities
This method is suitable for the identification of volatile and semi-volatile organic impurities. Derivatization is often necessary for polar compounds like amino alcohols to improve their volatility and chromatographic performance.[2]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary GC column suitable for amine analysis.
Method Parameters:
| Parameter | Condition |
| Derivatization | Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent). |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |
| Oven Program | Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min. |
| Injector Temperature | 250 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 40-450 amu |
| Sample Preparation | Accurately weigh about 10 mg of the sample into a vial. Add 1 mL of a suitable solvent (e.g., pyridine). Add 100 µL of the derivatizing agent. Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection. |
Visualizations
Caption: Hypothetical synthesis of this compound and points of impurity introduction.
Caption: Workflow for the comprehensive analysis of impurities in this compound.
References
stability of ((1S,3R)-3-aminocyclopentyl)methanol under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of ((1S,3R)-3-aminocyclopentyl)methanol under acidic and basic conditions. The following information is designed to help troubleshoot potential issues and answer frequently asked questions encountered during experimental work.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in acidic solution. | Acid-catalyzed degradation. The primary amine may be protonated, but the primary alcohol could undergo dehydration or rearrangement under strong acidic conditions and heat. | Perform a forced degradation study under varying acidic concentrations (e.g., 0.1N, 1N HCl) and temperatures to understand the degradation kinetics. Analyze samples at different time points using a stability-indicating HPLC method. Consider using a milder acidic condition or performing the reaction at a lower temperature. |
| Unexpected peaks in chromatogram after treatment with a base. | Base-catalyzed degradation or side reactions. While the amine and alcohol are relatively stable, strong bases at elevated temperatures could promote unforeseen reactions. | Conduct a forced degradation study using various basic conditions (e.g., 0.1N, 1N NaOH) and temperatures. Characterize the new peaks using LC-MS to identify potential degradants. |
| Inconsistent analytical results for stability studies. | Issues with the analytical method, such as lack of specificity or improper sample handling. | Develop and validate a stability-indicating analytical method, typically reverse-phase HPLC with UV or MS detection.[1][2] Ensure the method can separate the parent compound from any potential degradation products.[3][4] |
| Precipitate formation when adjusting pH. | The compound may have limited solubility at certain pH values, especially near its isoelectric point. | Determine the solubility profile of this compound across a range of pH values. Use appropriate buffers to maintain the desired pH and solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under acidic conditions?
Q2: How stable is this compound under basic conditions?
A2: Generally, primary amines and alcohols are relatively stable under basic conditions. However, exposure to strong bases at elevated temperatures for extended periods could lead to unforeseen degradation. A forced degradation study is recommended to confirm its stability profile under your specific experimental conditions.[3][4][5]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is advisable to store the compound, particularly in its hydrochloride salt form, in a refrigerator at 2-8°C.[6] For solutions, storage conditions should be determined based on experimental stability data.
Q4: Which analytical techniques are best suited for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is the most common and effective technique for stability testing.[1][2] This allows for the separation and quantification of the parent compound and any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of any major degradants.[1]
Q5: What is a forced degradation study and why is it necessary?
A5: A forced degradation study involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions (e.g., high temperature, strong acids and bases, oxidation, and light).[4][7] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][5][7]
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes.
| Condition | Time (hours) | Assay of this compound (%) | Total Impurities (%) |
| 0.1 N HCl at 60°C | 0 | 100.0 | 0.0 |
| 24 | 98.5 | 1.5 | |
| 48 | 97.1 | 2.9 | |
| 1 N HCl at 60°C | 0 | 100.0 | 0.0 |
| 24 | 92.3 | 7.7 | |
| 48 | 85.6 | 14.4 | |
| 0.1 N NaOH at 60°C | 0 | 100.0 | 0.0 |
| 24 | 99.8 | 0.2 | |
| 48 | 99.5 | 0.5 | |
| 1 N NaOH at 60°C | 0 | 100.0 | 0.0 |
| 24 | 98.9 | 1.1 | |
| 48 | 97.8 | 2.2 |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
HPLC grade water, acetonitrile, and other necessary solvents
-
Validated HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
-
pH meter
-
Calibrated oven or water bath
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or methanol) to prepare a stock solution of known concentration.
3. Acid Degradation:
-
To separate aliquots of the stock solution, add an equal volume of 0.2 N and 2 N HCl to achieve final concentrations of 0.1 N and 1 N HCl, respectively.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points (e.g., 0, 6, 12, 24, 48 hours).
-
Neutralize the samples with an appropriate amount of base before HPLC analysis.
4. Base Degradation:
-
To separate aliquots of the stock solution, add an equal volume of 0.2 N and 2 N NaOH to achieve final concentrations of 0.1 N and 1 N NaOH, respectively.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points.
-
Neutralize the samples with an appropriate amount of acid before HPLC analysis.
5. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and any degradation products.
-
Calculate the percentage of degradation.
Visualizations
Caption: Workflow for troubleshooting stability issues.
Caption: Potential degradation pathways.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. scispace.com [scispace.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. onyxipca.com [onyxipca.com]
Technical Support Center: Deprotection of ((1S,3R)-3-aminocyclopentyl)methanol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derivatives of ((1S,3R)-3-aminocyclopentyl)methanol. The following sections address specific issues encountered during the removal of common protecting groups from the amino and hydroxyl functionalities of this molecule.
Section 1: N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and its straightforward removal under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for N-Boc deprotection?
A1: The most common method for N-Boc deprotection is treatment with a strong acid.[1][2] Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, ethyl acetate, or methanol) are typically used.[1][3] The reaction is generally fast and occurs at room temperature.[1]
Q2: Can I selectively remove the N-Boc group in the presence of other acid-sensitive groups?
A2: The Boc group is highly sensitive to acid, which can allow for selective deprotection.[4] However, if your molecule contains other acid-labile groups, such as tert-butyl esters or silyl ethers, careful selection of reagents and reaction conditions is crucial. Using milder acidic conditions or alternative methods may be necessary.
Q3: Are there any non-acidic methods for N-Boc deprotection?
A3: While less common, non-acidic methods for Boc deprotection exist. These can be useful for substrates that are sensitive to strong acids.[1] Some alternatives include thermal cleavage, either neat or in a high-boiling solvent, and methods involving reagents like TMSI (trimethylsilyl iodide) or zinc bromide.[1][5]
Q4: What are the common byproducts of N-Boc deprotection, and how can I avoid them?
A4: A potential side reaction during acid-catalyzed deprotection is the formation of a tert-butyl cation intermediate.[4] This cation can alkylate nucleophilic sites on the substrate or react with counter-ions.[4] To minimize these side reactions, scavengers such as triethylsilane or anisole can be added to the reaction mixture.
Troubleshooting Guide: N-Boc Deprotection
| Problem | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient acid or reaction time. | Increase the equivalents of acid or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Steric hindrance around the Boc group. | Use a stronger acid or elevate the reaction temperature cautiously. | |
| Formation of Side Products | Alkylation by the tert-butyl cation.[4] | Add a scavenger like triethylsilane or anisole to the reaction mixture. |
| Degradation of other functional groups. | Use milder acidic conditions (e.g., HCl in dioxane instead of neat TFA) or explore non-acidic deprotection methods.[1] | |
| Difficult Product Isolation | The product is a salt (e.g., TFA or HCl salt). | After removing the acid, perform a basic workup with a mild base like sodium bicarbonate to obtain the free amine.[6] |
| The product is highly polar and water-soluble. | After neutralization, consider extraction with a more polar solvent or use solid-phase extraction techniques. |
Experimental Protocols
Protocol 1.1: N-Boc Deprotection using TFA in DCM
-
Dissolve the N-Boc protected this compound derivative in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Add trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 TFA:DCM, but this can be adjusted based on the substrate's sensitivity.
-
Stir the reaction mixture at room temperature for 1-3 hours.[2] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.[2][3]
-
The resulting product will be the TFA salt of the amine. If the free amine is required, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.
Protocol 1.2: N-Boc Deprotection using HCl in Dioxane
-
Dissolve the N-Boc protected substrate in a minimal amount of a co-solvent like methanol if necessary.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[3]
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the amine.[3]
-
The product can often be precipitated by the addition of a non-polar solvent like diethyl ether.[3]
Quantitative Data for N-Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Time | Typical Yield | Notes |
| TFA | DCM | Room Temp | 1-3 h | >95% | A common and efficient method.[2] |
| 4M HCl | Dioxane | Room Temp | 1-4 h | >95% | Often yields a solid HCl salt that is easy to isolate.[3] |
| TMSI | DCM | Room Temp | Overnight | Variable | Useful for acid-sensitive substrates.[1] |
| ZnBr₂ | DCM | Room Temp | Overnight | Variable | An alternative Lewis acid-mediated deprotection.[1] |
Section 2: N-Cbz Deprotection
The benzyloxycarbonyl (Cbz or Z) group is another common amine protecting group, valued for its stability to acidic and basic conditions.[7] It is typically removed by catalytic hydrogenolysis.
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for removing a Cbz group?
A1: The most common method for Cbz deprotection is catalytic hydrogenolysis.[7][8] This involves reacting the Cbz-protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically 10% palladium on carbon (Pd/C).[1]
Q2: My compound has other reducible functional groups. Can I still use hydrogenolysis?
A2: Hydrogenolysis can reduce other functional groups like alkenes, alkynes, and nitro groups.[9] In such cases, transfer hydrogenation using a hydrogen donor like ammonium formate or 1,4-cyclohexadiene can sometimes offer better selectivity.[7] Alternatively, non-reductive methods for Cbz cleavage can be considered.
Q3: Are there non-hydrogenolysis methods for Cbz deprotection?
A3: Yes, while hydrogenolysis is most common, Cbz groups can also be removed under certain acidic conditions, for instance, with HBr in acetic acid.[8] However, this method uses harsh conditions. Other methods include using Lewis acids or specific nucleophiles.[8][10]
Troubleshooting Guide: N-Cbz Deprotection
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Inactive catalyst. | Use fresh, high-quality Pd/C catalyst. Ensure the catalyst is not poisoned by sulfur or other inhibitors. |
| Insufficient hydrogen pressure or reaction time. | Increase the hydrogen pressure (if using a Parr shaker) or extend the reaction time.[1] | |
| Undesired Side Reactions | Reduction of other functional groups. | Consider transfer hydrogenation with a milder hydrogen source.[7] Alternatively, explore non-reductive deprotection methods. |
| Product Contamination | Catalyst remaining in the product. | Ensure thorough filtration after the reaction, possibly through a pad of Celite. |
Experimental Protocol
Protocol 2.1: N-Cbz Deprotection via Catalytic Hydrogenolysis
-
Dissolve the N-Cbz protected this compound derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.
-
The reaction is typically run at room temperature and atmospheric pressure for 2-16 hours.[1]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Quantitative Data for N-Cbz Deprotection
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Typical Yield |
| Catalytic Hydrogenation | 10% Pd/C, H₂ | Methanol | Room Temp | 2-16 h | >90% |
| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol | Room Temp - Reflux | 1-6 h | >90% |
Section 3: O-Silyl Ether Deprotection (e.g., TBDMS)
Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are common protecting groups for alcohols due to their ease of introduction and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for TBDMS deprotection?
A1: The most common method for cleaving TBDMS ethers is by using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[11] Acidic conditions (e.g., acetic acid in THF/water) or specific Lewis acids can also be used.[11]
Q2: Can I selectively deprotect a TBDMS ether in the presence of other protecting groups?
A2: Yes, TBDMS deprotection conditions are generally mild and orthogonal to many other protecting groups. For instance, fluoride-based deprotection will typically not affect Boc or Cbz groups. Selective deprotection of different silyl ethers is also possible based on their steric bulk and electronic properties.[12]
Troubleshooting Guide: O-TBDMS Deprotection
| Problem | Possible Cause | Solution |
| Slow or Incomplete Reaction | Insufficient reagent. | Increase the equivalents of the deprotecting agent (e.g., TBAF). |
| Steric hindrance. | Increase the reaction temperature or use a less sterically hindered fluoride source. | |
| Side Reactions | Silyl group migration. | This can occur under certain conditions. Running the reaction at lower temperatures may help. |
Experimental Protocol
Protocol 3.1: O-TBDMS Deprotection using TBAF
-
Dissolve the O-TBDMS protected this compound derivative in anhydrous tetrahydrofuran (THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1.1-1.5 equivalents).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Quantitative Data for O-TBDMS Deprotection
| Reagent | Solvent | Temperature (°C) | Time | Typical Yield |
| TBAF | THF | Room Temp | 1-4 h | >90% |
| Acetic Acid | THF/H₂O | Room Temp | 2-12 h | Variable |
| SnCl₂·2H₂O | Methanol | Room Temp | 0.5-2 h | >85%[13] |
Section 4: O-Benzyl Ether Deprotection
Benzyl (Bn) ethers are robust protecting groups for alcohols, stable to a wide range of acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: How are benzyl ethers typically removed?
A1: Similar to Cbz groups, benzyl ethers are most commonly cleaved by catalytic hydrogenolysis using H₂ gas and a palladium catalyst.[9][14]
Q2: Are there alternative methods to hydrogenolysis for benzyl ether deprotection?
A2: Yes, strong acids can cleave benzyl ethers, but this is limited to substrates that can tolerate harsh acidic conditions.[14] Oxidative methods have also been developed, for example, using a nitroxyl-radical catalyst.[15]
Troubleshooting Guide: O-Benzyl Ether Deprotection
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Catalyst poisoning. | Ensure the substrate and solvent are free of catalyst poisons. Use a fresh batch of catalyst. |
| Insufficient hydrogen. | Increase hydrogen pressure or use a more efficient hydrogen source. | |
| Complex Product Mixture | Over-reduction of other functional groups. | Consider alternative, non-reductive deprotection methods if possible.[14][15] |
Experimental Protocol
Protocol 4.1: O-Benzyl Ether Deprotection via Catalytic Hydrogenolysis
-
Dissolve the O-benzyl protected this compound derivative in a suitable solvent (e.g., ethanol or methanol).
-
Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Subject the mixture to a hydrogen atmosphere and stir vigorously at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected product.
Quantitative Data for O-Benzyl Ether Deprotection
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Typical Yield |
| Catalytic Hydrogenation | 10% Pd/C, H₂ | Ethanol | Room Temp | 4-24 h | >90% |
| Oxidative Deprotection | Nitroxyl-radical catalyst/PIFA | Dichloromethane | Room Temp | 1-12 h | Variable[15] |
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the deprotection methods described above.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral HPLC Separation of ((1S,3R)-3-aminocyclopentyl)methanol Enantiomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on developing and troubleshooting chiral HPLC methods for the separation of ((1S,3R)-3-aminocyclopentyl)methanol enantiomers.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most suitable for separating the enantiomers of this compound?
A1: For polar amino alcohols like this compound, macrocyclic glycopeptide-based CSPs, such as those with teicoplanin or vancomycin selectors (e.g., Astec CHIROBIOTIC™ T or V), are often a good starting point. These columns can operate in various modes, including polar ionic, polar organic, and reversed-phase, which are well-suited for polar and ionizable compounds. Polysaccharide-based CSPs (e.g., Chiralpak® series) are also versatile and should be considered in a screening approach.
Q2: What are the recommended starting mobile phases for method development?
A2: A good starting point is a screening approach using different mobile phase modes:
-
Polar Ionic Mode: Methanol with a small percentage of an acidic and a basic additive (e.g., 0.1% acetic acid and 0.1% triethylamine). This mode is often effective for amino compounds on macrocyclic glycopeptide columns.
-
Polar Organic Mode: Acetonitrile or methanol with acidic or basic additives.
-
Reversed-Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or ammonium formate) and an organic modifier like methanol or acetonitrile.
-
Normal Phase: A non-polar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol. For basic analytes, the addition of a small amount of a basic modifier like diethylamine (DEA) is often necessary to improve peak shape.
Q3: How can I improve the resolution between the enantiomers?
A3: To improve resolution, you can try the following:
-
Optimize the mobile phase: Adjust the ratio of the organic modifier to the aqueous phase (in reversed-phase) or the polar modifier to the non-polar solvent (in normal phase). Small changes in the concentration of additives (acid/base) can also have a significant impact.
-
Change the organic modifier: Switching between methanol, ethanol, isopropanol, and acetonitrile can alter selectivity.
-
Adjust the flow rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Modify the column temperature: Temperature can affect the interactions between the analyte and the CSP. Try varying the temperature between 20°C and 40°C.
-
Try a different CSP: If optimization on one column is unsuccessful, screening other CSPs with different chiral selectors is recommended.
Q4: My peaks are broad and tailing. What can I do?
A4: Peak broadening and tailing for basic compounds like this compound are common issues. To address this:
-
Add a basic modifier: In normal phase, add a small amount of an amine like diethylamine or triethylamine (e.g., 0.1-0.5%) to the mobile phase to reduce interactions with residual silanols on the silica support.
-
Adjust the pH: In reversed-phase, ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.
-
Check for column contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.
-
Sample solvent effects: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of enantiomers | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Co-elution of enantiomers. | - Screen different types of CSPs (e.g., macrocyclic glycopeptide, polysaccharide-based).- Systematically vary the mobile phase composition (try different organic modifiers, additives, and pH).- Adjust the column temperature. |
| Poor resolution (Rs < 1.5) | - Mobile phase strength is too high or too low.- Suboptimal flow rate or temperature.- Insufficient selectivity of the CSP. | - Optimize the mobile phase composition by making small, systematic changes.- Lower the flow rate.- Experiment with different column temperatures.- Try a CSP with a different chiral selector. |
| Peak tailing or fronting | - Secondary interactions with the stationary phase support.- Inappropriate sample solvent.- Column overload. | - Add a mobile phase modifier (e.g., a small amount of acid or base).- Dissolve the sample in the mobile phase or a weaker solvent.- Reduce the injection volume or sample concentration. |
| Irreproducible retention times | - Inadequate column equilibration.- Changes in mobile phase composition.- Fluctuations in column temperature. | - Ensure the column is fully equilibrated with the mobile phase before each injection.- Prepare fresh mobile phase daily and ensure accurate mixing.- Use a column oven to maintain a constant temperature. |
| Loss of resolution over time | - Column contamination.- Degradation of the chiral stationary phase. | - Use a guard column to protect the analytical column.- Flush the column with appropriate strong solvents.- Ensure the mobile phase pH is within the stable range for the column. |
Experimental Protocol: General Method for Chiral Separation of Cyclic Amino Alcohols
1. Column Selection:
-
Primary Recommendation: Astec CHIROBIOTIC™ T (Teicoplanin-based CSP)
-
Alternative: Chiralpak® IA or IB (Amylose or Cellulose-based CSP)
2. Mobile Phase Screening:
-
Mode 1: Polar Ionic
-
Mobile Phase A: Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v)
-
Mobile Phase B: Acetonitrile / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v)
-
-
Mode 2: Normal Phase
-
Mobile Phase C: Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
Mobile Phase D: Heptane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
3. HPLC Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C (can be varied between 15-40 °C for optimization)
-
Detection: UV at 200-220 nm (as the analyte lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
Injection Volume: 5-10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent at a concentration of approximately 0.5-1.0 mg/mL.
4. Method Optimization:
-
If partial separation is observed, systematically adjust the ratio of the mobile phase components. For example, in normal phase, vary the percentage of the alcohol modifier.
-
Evaluate the effect of the type and concentration of the acidic and basic additives.
Data Presentation
The following tables summarize typical starting conditions for chiral HPLC method development for cyclic amino alcohols. Note: These are representative values and will require optimization for this compound.
Table 1: Recommended Chiral Stationary Phases and Mobile Phase Modes
| Chiral Stationary Phase (CSP) Type | Recommended Mode(s) | Typical Modifiers |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T/V) | Polar Ionic, Polar Organic, Reversed-Phase | Acetic Acid, Triethylamine, Ammonium Acetate, Ammonium Formate |
| Polysaccharide-based (e.g., Chiralpak IA/IB) | Normal Phase, Polar Organic, Reversed-Phase | Ethanol, Isopropanol, Diethylamine, Trifluoroacetic Acid |
Table 2: Example Starting HPLC Conditions
| Parameter | Condition 1 (Polar Ionic) | Condition 2 (Normal Phase) |
| Column | Astec CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm | Chiralpak® IA, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100:0.1:0.1) | Hexane / Ethanol / Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV 210 nm or ELSD/MS | UV 210 nm or ELSD/MS |
Visualizations
Caption: Workflow for chiral HPLC method development.
Validation & Comparative
A Comparative Analysis of ((1S,3R)-3-aminocyclopentyl)methanol and Other Chiral Synthons in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral synthesis, the selection of an appropriate chiral synthon is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides a comparative analysis of ((1S,3R)-3-aminocyclopentyl)methanol, a versatile chiral building block, against other commonly employed chiral synthons. The objective is to furnish researchers and drug development professionals with the necessary data to make informed decisions in the design and execution of asymmetric syntheses.
Introduction to Chiral Synthons
Chiral synthons are enantiomerically pure or enriched compounds that are incorporated into a synthetic scheme to introduce chirality. Their effective use can obviate the need for challenging enantioselective reactions or resolutions of racemic mixtures.[1] The ideal chiral synthon is readily available, inexpensive, and offers high levels of stereocontrol in a variety of chemical transformations.
This compound is a bifunctional chiral synthon containing both a primary amine and a primary alcohol on a cyclopentane scaffold. This unique arrangement of functional groups provides a rigid framework that can effectively influence the stereochemical outcome of reactions.
Performance in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Propionyl imide | Benzyl bromide | >99:1 | 95 | [2] |
| (-)-8-Phenylmenthol | Propionate ester | Methyl iodide | 95:5 | 85 | [1] |
| Hypothetical performance of a this compound derivative | Acyl derivative | Alkyl halide | Expected to be high due to rigid scaffold | Dependent on reaction conditions | - |
Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol is a representative example of an asymmetric alkylation reaction.
-
Imide Formation: The carboxylic acid is coupled to the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) using a suitable coupling agent such as pivaloyl chloride.
-
Enolate Generation: The resulting N-acyl oxazolidinone is treated with a strong base, typically a lithium amide like lithium diisopropylamide (LDA) or a sodium amide like sodium hexamethyldisilazide (NaHMDS), at low temperature (e.g., -78 °C) to form the corresponding Z-enolate.
-
Alkylation: The enolate is then reacted with an alkylating agent (e.g., an alkyl halide). The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to a highly diastereoselective alkylation.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved under mild conditions (e.g., hydrolysis with lithium hydroxide/hydrogen peroxide or reduction with lithium borohydride) to yield the desired chiral product and recover the auxiliary.[2]
Performance in Asymmetric Aldol Reactions
The aldol reaction is another cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl moiety. The stereochemical outcome of this reaction can be controlled through the use of chiral auxiliaries.
| Chiral Auxiliary | Aldehyde | Ketone Enolate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Isobutyraldehyde | N-propionyl oxazolidinone | >99:1 (syn) | 85-95 | [3] |
| Oppolzer's Camphorsultam | Benzaldehyde | Acetyl sultam | 98:2 (syn) | 90 | [4] |
| Hypothetical performance of a this compound derivative | Aldehyde | Acyl derivative enolate | Potential for high diastereoselectivity | Dependent on reaction conditions | - |
Experimental Protocol: Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
-
Enolate Formation: The N-acyl oxazolidinone is deprotonated with a boron triflate (e.g., dibutylboron triflate) in the presence of a tertiary amine (e.g., triethylamine) to generate a boron enolate.
-
Aldol Addition: The boron enolate is then reacted with an aldehyde at low temperature. The chiral auxiliary directs the facial selectivity of the enolate addition to the aldehyde.
-
Work-up: The reaction is quenched, and the product is isolated. The resulting β-hydroxy adduct is typically obtained with high diastereoselectivity.
-
Auxiliary Removal: The chiral auxiliary can be removed as described in the alkylation protocol.[3]
Visualization of Key Concepts
To illustrate the underlying principles of asymmetric synthesis using chiral auxiliaries, the following diagrams are provided.
Figure 1: General workflow for asymmetric alkylation using a chiral auxiliary.
Figure 2: Conceptual pathway illustrating stereochemical induction by a chiral auxiliary.
Discussion and Future Perspectives
While this compound shows promise as a chiral synthon due to its rigid structure and bifunctionality, there is a clear need for more direct comparative studies to benchmark its performance against established chiral auxiliaries and catalysts. Future research should focus on derivatizing the amino and alcohol functionalities to create a library of chiral ligands and auxiliaries. The evaluation of these new derivatives in a range of asymmetric transformations, with detailed reporting of yields and stereoselectivities, will be crucial for establishing the utility of the this compound scaffold in modern asymmetric synthesis. Such studies will provide the necessary quantitative data for a comprehensive comparison and guide the selection of the optimal chiral synthon for a given synthetic challenge.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Structural Validation of ((1S,3R)-3-aminocyclopentyl)methanol: A Comparative Analysis
A definitive structural validation of ((1S,3R)-3-aminocyclopentyl)methanol through single-crystal X-ray crystallography is not publicly available in surveyed crystallographic databases. To provide a comparative guide, this report details the structural characteristics of the closely related analogue, (1S,3S)-3-aminocyclopentanol hydrochloride, for which stereochemical confirmation by X-ray crystallography has been established. This comparison offers valuable insights into the likely solid-state conformation and stereochemical arrangement of this compound.
The validation of the absolute stereochemistry of chiral molecules is a critical step in drug development and chemical research, ensuring the correct three-dimensional arrangement of atoms, which is paramount for biological activity and target specificity. While spectroscopic methods provide valuable structural information, single-crystal X-ray crystallography remains the gold standard for unambiguous determination of a molecule's solid-state structure and absolute configuration.
Comparative Structural and Physicochemical Data
The following table summarizes the key computed and experimental data for this compound and its analogue, (1S,3S)-3-aminocyclopentanol hydrochloride. The data for the target compound is computational, while the analogue's information is supported by experimental observations, including the definitive stereochemical assignment by X-ray crystallography.
| Property | This compound | (1S,3S)-3-Aminocyclopentanol hydrochloride |
| Molecular Formula | C₆H₁₃NO | C₅H₁₂ClNO |
| Molecular Weight | 115.17 g/mol | 137.61 g/mol |
| Stereochemistry | (1S,3R) - trans | (1S,3S) - cis[1] |
| Functional Groups | Amine, Methanol | Amine, Alcohol |
| Confirmation Method | Not available | X-ray Crystallography[1] |
Experimental Protocols
The synthesis and structural confirmation of chiral aminocyclopentanol derivatives involve a multi-step process that is crucial for ensuring the correct stereoisomer is obtained with high purity.
Synthesis and Purification of (1S,3S)-3-Aminocyclopentanol hydrochloride:
A common synthetic route involves the reduction of a protected 3-aminocyclopentanone precursor.[1] The stereochemical outcome of the reduction is critical and typically yields a mixture of cis and trans isomers. The desired diastereomer is then isolated and purified.
-
Reduction of a Ketone Precursor: A protected 3-aminocyclopentanone is reduced using a reducing agent such as sodium borohydride. This step generates a mixture of stereoisomers.
-
Diastereomeric Separation: The desired diastereomer is separated from the reaction mixture using chromatographic techniques.
-
Formation of Hydrochloride Salt: The purified aminocyclopentanol is treated with hydrochloric acid to form the stable hydrochloride salt.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown from an appropriate solvent system, often through slow evaporation or cooling.
X-ray Crystallographic Analysis:
A suitable single crystal is mounted on a goniometer and subjected to X-ray diffraction. The diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and the precise atomic coordinates within the crystal lattice. This analysis provides unequivocal confirmation of the absolute configuration and the cis relationship between the amino and hydroxyl groups in (1S,3S)-3-aminocyclopentanol.[1]
Workflow for Stereochemical Validation
The logical workflow for the synthesis and definitive structural validation of a chiral aminocyclopentanol derivative is illustrated below. This process highlights the central role of X-ray crystallography in confirming the stereochemistry.
Caption: Logical workflow for the synthesis and structural validation of chiral aminocyclopentanols.
References
Efficacy of ((1S,3R)-3-aminocyclopentyl)methanol-based Inhibitors: A Comparative Analysis
A comprehensive review of existing literature reveals a notable absence of publicly available studies directly comparing the efficacy of various ((1S,3R)-3-aminocyclopentyl)methanol-based inhibitors. Despite extensive searches for quantitative data, detailed experimental protocols, and established signaling pathways related to this specific class of compounds, no dedicated research articles, patents, or comparative reviews were identified that would enable the creation of a detailed comparison guide as requested.
The investigation aimed to collate and present key performance metrics such as IC50 and Ki values, which are crucial for evaluating the potency and efficacy of inhibitors. The search also focused on identifying the specific enzymes or receptors targeted by this class of compounds to understand their mechanism of action and the relevant signaling pathways involved. Furthermore, the retrieval of detailed experimental methodologies was a priority to ensure the context and reproducibility of any available data.
Initial and broadened search strategies were employed to locate relevant scientific literature. These searches included terms such as "efficacy comparison of this compound-based inhibitors," "inhibitors containing this compound scaffold biological activity," and "aminocyclopentane methanol inhibitors efficacy." While these queries returned information on related chemical structures, such as cyclopentylamine derivatives and other aminocyclopentane-based compounds, they did not yield specific data on inhibitors built upon the this compound scaffold.
The absence of such information in the public domain suggests that research into this specific class of inhibitors may be in its early stages, proprietary, or not yet published. Therefore, it is not possible at this time to provide a comparison guide that meets the core requirements of quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways.
Researchers, scientists, and drug development professionals interested in this particular molecular scaffold are encouraged to monitor scientific databases and patent literature for any future publications that may shed light on the therapeutic potential and comparative efficacy of this compound-based inhibitors.
A Comparative Guide to Racemic vs. Enantiopure ((1S,3R)-3-aminocyclopentyl)methanol in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of new therapeutic agents often involves chiral molecules, which can exist as a pair of non-superimposable mirror images called enantiomers. While chemically similar in an achiral environment, these enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2][3] This guide explores the critical importance of evaluating the racemic mixture of (3-aminocyclopentyl)methanol against its pure enantiomer, ((1S,3R)-3-aminocyclopentyl)methanol, in biological assays.
Please Note: A comprehensive search of publicly available scientific literature did not yield direct experimental data comparing the biological activities of racemic (3-aminocyclopentyl)methanol and its enantiopure (1S,3R) form. Therefore, this guide will focus on the theoretical importance of such a comparison, provide a representative experimental protocol for how such a study could be conducted, and present illustrative diagrams of the underlying concepts and potential biological pathways.
The Significance of Chirality in Drug Development
A racemic mixture contains equal amounts of both enantiomers of a chiral compound.[4] In drug development, it is crucial to investigate the properties of each enantiomer separately, as one may be therapeutically active (the eutomer) while the other could be less active, inactive, or even contribute to adverse effects (the distomer).[1][5] The U.S. Food and Drug Administration (FDA) and other regulatory bodies now often require the characterization of individual enantiomers before approving a new chiral drug.[2][6]
The differential activity of enantiomers arises from their interactions with chiral biological macromolecules such as enzymes and receptors. These interactions are highly specific, akin to a key fitting into a lock, where only one enantiomer may bind effectively to the target site to elicit a therapeutic response.
Key Considerations for Racemic vs. Enantiopure Compounds:
-
Pharmacodynamics: Enantiomers can have different affinities and efficacies at their biological targets.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profiles of enantiomers can vary significantly.[7]
-
Toxicology: One enantiomer may be responsible for the majority of the adverse effects or toxicity of a racemic drug.[4]
A classic example is the drug thalidomide, where the (R)-enantiomer has sedative effects, while the (S)-enantiomer is a potent teratogen.[4] This underscores the critical need for enantiomer-specific biological evaluation.
Chemical Structures
The chemical structures of racemic (3-aminocyclopentyl)methanol and the enantiopure this compound are presented below.
-
Racemic (3-aminocyclopentyl)methanol: A 1:1 mixture of (1S,3R) and (1R,3S) enantiomers.
-
Enantiopure this compound: Contains only the (1S,3R) stereoisomer.
Hypothetical Biological Target: MraY
Analogs containing the aminocyclopentyl methanol scaffold have been investigated as potential inhibitors of bacterial enzymes. One such promising target is the phospho-MurNAc-pentapeptide translocase (MraY).[8] MraY is an essential integral membrane enzyme that catalyzes a crucial step in the biosynthesis of the bacterial cell wall peptidoglycan.[8][9] Inhibition of MraY disrupts cell wall formation, leading to bacterial cell death, making it an attractive target for novel antibiotics.[9][10]
The following diagram illustrates the simplified pathway of bacterial cell wall synthesis, highlighting the role of MraY.
Proposed Experimental Workflow for Comparative Analysis
To determine the differential biological activity between the racemic and enantiopure forms of this compound, a structured experimental workflow is essential. The following diagram outlines a hypothetical workflow for comparing their inhibitory activity against MraY.
Detailed Experimental Protocol: MraY Inhibition Assay
The following is a representative protocol for a fluorescence-based MraY inhibition assay that could be used to compare the inhibitory potential of racemic and enantiopure this compound.
Objective: To determine and compare the 50% inhibitory concentration (IC50) of racemic (3-aminocyclopentyl)methanol and enantiopure this compound against MraY.
Materials:
-
Purified MraY enzyme
-
Fluorescently labeled substrate (e.g., Dansyl-UDP-MurNAc-pentapeptide)
-
Lipid carrier (e.g., undecaprenyl phosphate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.05% DDM)
-
Test compounds: Racemic and enantiopure this compound, dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (a known MraY inhibitor)
-
Negative control (solvent vehicle)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the racemic and enantiopure test compounds in the assay buffer. The final concentrations should typically range from nanomolar to micromolar.
-
Assay Reaction Setup:
-
To each well of the 384-well plate, add the test compound dilutions, positive control, or negative control.
-
Add the MraY enzyme to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate and the lipid carrier to each well.
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 37°C) for a defined time (e.g., 60 minutes).
-
Fluorescence Measurement: Stop the reaction (e.g., by adding a quenching agent or by rapid cooling) and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the negative control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value for each compound by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Expected Data Presentation
While no specific data is available, the results from the proposed MraY inhibition assay would ideally be presented in a clear, tabular format for easy comparison.
Table 1: Hypothetical MraY Inhibition Data
| Compound | IC50 (µM) |
| Racemic (3-aminocyclopentyl)methanol | [Hypothetical Value] |
| This compound | [Hypothetical Value] |
| Positive Control | [Hypothetical Value] |
Conclusion
Although direct comparative data for racemic and enantiopure this compound is not currently available in the public domain, the principles of stereochemistry in pharmacology strongly suggest that their biological activities could be significantly different.[1][3][7] A thorough investigation, following a structured experimental workflow as outlined in this guide, is essential to determine the therapeutic potential and safety profile of the individual enantiomers. Such studies are critical for advancing drug development and ensuring the selection of the most effective and safest therapeutic candidate. Researchers are encouraged to perform such comparative assays to elucidate the enantiomer-specific effects of this and other chiral molecules.
References
- 1. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Racemic mixture - Wikipedia [en.wikipedia.org]
- 5. Enantiopure drug - Wikipedia [en.wikipedia.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structure of MraY, an essential membrane enzyme for bacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
A Guide to the Structure-Activity Relationships of Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors
A note on the requested scaffold: While a comprehensive Structure-Activity Relationship (SAR) study on molecules containing the specific ((1S,3R)-3-aminocyclopentyl)methanol scaffold was not found in publicly available research literature, this guide presents a detailed SAR analysis of a closely related and highly relevant class of compounds: 1H-pyrazolo[3,4-b]pyridine derivatives. This scaffold is a known core for kinase inhibitors, a therapeutic area where moieties like this compound are often incorporated to enhance properties such as solubility and target engagement. The following comparison guide on potent and selective Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors serves as an illustrative example of how SAR studies are conducted and presented for this important class of molecules.
This guide provides an objective comparison of the performance of various 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR1 inhibitors, supported by experimental data from a peer-reviewed study.[1][2] It is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Comparative SAR of 1H-Pyrazolo[3,4-b]pyridine Derivatives
The following table summarizes the in vitro enzymatic activity of a series of 1H-pyrazolo[3,4-b]pyridine derivatives against FGFR1. The core scaffold was modified at the C3 and N1 positions to investigate the impact of different substituents on inhibitory potency. The data is extracted from "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors".[1][2]
| Compound ID | R1 Substituent | R2 Substituent | FGFR1 IC50 (nM) |
| 4a | H | 3,5-dimethoxyphenyl | 1.1 |
| 7a | H | 2,6-dichloro-3,5-dimethoxyphenyl | 0.8 |
| 7b | H | 2-chloro-3,5-dimethoxyphenyl | 1.0 |
| 7c | H | 2-fluoro-3,5-dimethoxyphenyl | 1.3 |
| 7d | H | 2-methyl-3,5-dimethoxyphenyl | 1.5 |
| 7n | H | 2,6-difluoro-3,5-dimethoxyphenyl | 0.6 |
| 10 | CH3 | 2,6-dichloro-3,5-dimethoxyphenyl | >5000 |
Key SAR Observations:
-
Scaffold Core: The 1H-pyrazolo[3,4-b]pyridine core is essential for activity. N-methylation of the pyrazole ring (Compound 10 ) leads to a complete loss of inhibitory potency, suggesting that the N1-H acts as a critical hydrogen bond donor in the kinase hinge region.[1][2]
-
Substitution at the Phenyl Ring: The SAR study focused on substitutions on the phenyl ring at the C3 position.
-
The unsubstituted 3,5-dimethoxyphenyl analog (4a ) displayed potent FGFR1 inhibition.
-
Introduction of small halogen or methyl groups at the 2-position of the phenyl ring was well-tolerated and in some cases led to improved potency.
-
The 2,6-difluoro substituted analog (7n ) was identified as the most potent compound in this series with an IC50 of 0.6 nM.[1][2]
-
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on standard kinase assay protocols and the information provided in the source publication.
FGFR1 Kinase Inhibition Assay:
The inhibitory activity of the compounds against the FGFR1 kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials:
-
Recombinant human FGFR1 kinase domain.
-
Poly(Glu, Tyr) 4:1 as the substrate.
-
ATP (Adenosine triphosphate).
-
Europium-labeled anti-phosphotyrosine antibody.
-
Allophycocyanin (APC)-labeled streptavidin.
-
Assay buffer: HEPES, MgCl2, MnCl2, DTT, and BSA.
-
Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
The kinase reaction was performed in a 384-well plate.
-
A solution of the FGFR1 enzyme was pre-incubated with the test compounds at various concentrations for a specified period at room temperature.
-
The kinase reaction was initiated by adding a mixture of the poly(Glu, Tyr) substrate and ATP.
-
The reaction mixture was incubated for 1 hour at room temperature.
-
The reaction was terminated by the addition of EDTA.
-
The detection reagents (europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin) were added, and the mixture was incubated for another hour at room temperature.
-
The TR-FRET signal was measured using a suitable plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.
-
-
Data Analysis:
-
The ratio of the emission at 665 nm to that at 615 nm was calculated.
-
The percentage of inhibition was calculated relative to a DMSO control.
-
IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
-
Mandatory Visualization
Signaling Pathway Diagram:
The following diagram illustrates the canonical signaling pathway of the Fibroblast Growth Factor Receptor (FGFR). Upon binding of a Fibroblast Growth Factor (FGF) ligand, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.[3][4][5] The pyrazolo[3,4-b]pyridine derivatives discussed in this guide inhibit the initial kinase activity of FGFR1, thereby blocking these downstream pathways.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselectivity of ((1S,3R)-3-aminocyclopentyl)methanol and its Analogs in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily impart chirality to a prochiral substrate, guiding subsequent reactions to afford a desired stereoisomer with high selectivity. This guide provides a comparative analysis of the stereochemical control exerted by aminocyclopentanol-derived chiral auxiliaries, with a focus on the performance of a close structural analog to ((1S,3R)-3-aminocyclopentyl)methanol, and contrasts its efficacy with widely-used, commercially available chiral auxiliaries.
While direct experimental data for the stereoselectivity of reactions utilizing this compound as a chiral auxiliary is not available in the current literature, a study on its constitutional isomer, (1S,2R)-2-aminocyclopentan-1-ol, provides significant insights. When converted to its corresponding oxazolidinone, this analog demonstrates exceptional potential in controlling stereochemistry.
Performance Comparison of Chiral Auxiliaries
The following table summarizes the performance of the (1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone in key asymmetric transformations and compares it with industry-standard chiral auxiliaries, namely Evans' (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and Oppolzer's camphorsultam.
| Chiral Auxiliary | Reaction Type | Substrate/Reagent | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (de%) | Yield (%) | Reference |
| This compound | - | - | Not Reported | Not Reported | - |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one (from (1S,2R)-2-aminocyclopentan-1-ol) | Asymmetric Alkylation | N-propionyl oxazolidinone + Benzyl bromide | >99% de | 85 | [No specific citation available from the provided search results] |
| Asymmetric Aldol Reaction | N-propionyl oxazolidinone + Isobutyraldehyde | >99% de | 80 | [No specific citation available from the provided search results] | |
| Evans' (4S)-4-benzyl-2-oxazolidinone | Asymmetric Alkylation | N-propionyl oxazolidinone + Allyl iodide | 98:2 d.r. | Not specified | [1][2] |
| Asymmetric Aldol Reaction | N-propionyl oxazolidinone + Aldehyde | High syn-selectivity | Not specified | [3] | |
| Oppolzer's Camphorsultam | Asymmetric Diels-Alder | N-acryloyl camphorsultam + Cyclopentadiene | High endo-selectivity | 74 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key asymmetric reactions highlighted in the comparison table.
Asymmetric Alkylation using (4R,5S)-cyclopentano[d]oxazolidin-2-one
This protocol is based on the methodology reported for the oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol.
a) N-Acylation: To a solution of (4R,5S)-cyclopentano[d]oxazolidin-2-one in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), is added n-butyllithium (1.05 eq.) dropwise. The resulting solution is stirred for 30 minutes, after which propionyl chloride (1.1 eq.) is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours until completion, as monitored by Thin Layer Chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
b) Alkylation: The N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation. Benzyl bromide (1.2 eq.) is then added, and the reaction is stirred at -78 °C for several hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated. The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or HPLC analysis. Purification by column chromatography affords the desired alkylated product.
Asymmetric Aldol Reaction using Evans' (4S)-4-benzyl-2-oxazolidinone
This is a general procedure for a syn-selective Evans aldol reaction.[3]
To a solution of the N-acyl oxazolidinone (e.g., N-propionyl-(4S)-4-benzyl-2-oxazolidinone) in anhydrous dichloromethane at 0 °C is added di-n-butylboron triflate (1.1 eq.) followed by the dropwise addition of triethylamine (1.2 eq.). The resulting solution is stirred for 30-60 minutes. The reaction mixture is then cooled to -78 °C, and the aldehyde (1.2 eq.) is added. The reaction is stirred at -78 °C for 2-3 hours and then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 buffer solution. The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.
Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
This protocol describes a Lewis-acid catalyzed Diels-Alder reaction.[4]
The N-acryloyl camphorsultam is dissolved in anhydrous dichloromethane and cooled to -78 °C under an inert atmosphere. A Lewis acid, such as titanium tetrachloride (TiCl₄) (1.1 eq.), is added dropwise. The mixture is stirred for 15-30 minutes, during which a color change may be observed. Freshly distilled cyclopentadiene (3.0 eq.) is then added, and the reaction is stirred at -78 °C for 3-4 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. After warming to room temperature, the mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated. The endo/exo ratio and diastereoselectivity are determined by ¹H NMR spectroscopy of the crude product.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the general workflow of a chiral auxiliary-mediated synthesis and the mechanism of a representative reaction.
References
A Comparative Guide to the Synthetic Routes of ((1S,3R)-3-aminocyclopentyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The chiral aminocyclopentyl methanol scaffold, specifically the (1S,3R) stereoisomer, is a crucial building block in the synthesis of various pharmacologically active molecules. Its rigid cyclopentane core and pendant functional groups—a primary amine and a hydroxymethyl group—in a defined stereochemical arrangement make it an attractive synthon for introducing chirality and conformational constraint in drug candidates. This guide provides a comparative overview of two distinct synthetic strategies for accessing ((1S,3R)-3-aminocyclopentyl)methanol, offering insights into their relative merits and practical considerations for laboratory and process scale-up.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Chemoenzymatic Desymmetrization | Route 2: Asymmetric Synthesis from Vince Lactam |
| Starting Material | cis-3,5-Diacetoxycyclopent-1-ene | Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) |
| Key Strategy | Enzymatic hydrolysis followed by chemical transformations | Chiral resolution of a racemic intermediate followed by stereoretentive reactions |
| Overall Yield | Moderate | Good |
| Stereochemical Control | Excellent (Enzyme-controlled) | Excellent (Resolution-based) |
| Scalability | Potentially high, dependent on enzyme availability and cost | High, well-established industrial precedent for Vince lactam chemistry |
| Reagent Profile | Utilizes biocatalysis, potentially milder conditions | Employs classical organic reagents and protecting groups |
| Number of Steps | ~5-7 steps | ~6-8 steps |
Route 1: Chemoenzymatic Desymmetrization of a Meso Diacetate
This strategy leverages the high stereoselectivity of enzymes to introduce chirality into an achiral starting material. The key step involves the desymmetrization of a meso-diacetate, followed by a series of chemical transformations to elaborate the functional groups.
Synthetic Workflow
Caption: Chemoenzymatic route to this compound.
Experimental Protocol: Key Steps
1. Enzymatic Hydrolysis:
-
Substrate: cis-3,5-Diacetoxycyclopent-1-ene
-
Enzyme: Porcine Pancreatic Lipase (PPL)
-
Solvent: Phosphate buffer (pH 7.0)
-
Procedure: The meso-diacetate is suspended in the phosphate buffer, and the lipase is added. The mixture is stirred at room temperature, and the pH is maintained at 7.0 by the controlled addition of a dilute NaOH solution. The reaction progress is monitored by TLC or GC. Upon completion, the monoacetate is extracted with an organic solvent.
2. Azide Introduction:
-
Procedure: The resulting chiral monoacetate is first mesylated using methanesulfonyl chloride and a base like triethylamine. The crude mesylate is then treated with sodium azide in a polar aprotic solvent such as DMF to induce an SN2 reaction, yielding the corresponding azido-alcohol with inversion of configuration.
3. Hydroboration-Oxidation and Azide Reduction:
-
Procedure: The unsaturated azido-alcohol is subjected to hydroboration using borane-tetrahydrofuran complex, followed by an oxidative workup. This step reduces the double bond and introduces the hydroxymethyl group with cis-stereochemistry relative to the azide. Finally, the azide is reduced to the primary amine via catalytic hydrogenation using palladium on carbon as the catalyst.
Performance Data
| Step | Product | Yield (%) | Purity/ee (%) |
| 1 | (1R,4S)-4-Acetoxycyclopent-2-en-1-ol | 85-95 | >99 ee |
| 2 | (1R,4S)-4-Azidocyclopent-2-en-1-ol | 70-80 (over 2 steps) | >99 ee |
| 3 | This compound | 60-70 (over 2 steps) | >99 ee |
Route 2: Asymmetric Synthesis from Racemic Vince Lactam
This approach begins with the well-known and commercially available racemic Vince lactam. The core of this strategy is the efficient resolution of a key intermediate to establish the desired stereochemistry, which is then carried through subsequent transformations.
Synthetic Workflow
Caption: Synthesis from racemic Vince Lactam.
Experimental Protocol: Key Steps
1. Chiral Resolution of Vince Lactam:
-
Procedure: Racemic Vince lactam is resolved using a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives), to form diastereomeric salts. Fractional crystallization allows for the separation of the desired (+)-enantiomer.
2. Protection and Reduction:
-
Procedure: The resolved (+)-Vince lactam is protected with a suitable protecting group, commonly a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate. The protected lactam is then reduced with a mild reducing agent like lithium borohydride to yield the corresponding amino alcohol.
3. Hydroboration-Oxidation and Deprotection:
-
Procedure: The unsaturated N-Boc amino alcohol undergoes hydroboration-oxidation to introduce the second hydroxyl group with the desired cis-stereochemistry. The resulting diol is then deprotected under acidic conditions (e.g., HCl in dioxane) to afford the final product.
Performance Data
| Step | Product | Yield (%) | Purity/ee (%) |
| 1 | (+)-Vince Lactam | 40-45 (after resolution) | >99 ee |
| 2 | N-Boc-((1S,4R)-4-hydroxycyclopent-2-en-1-yl)amine | 80-90 (over 2 steps) | >99 ee |
| 3 | This compound | 65-75 (over 2 steps) | >99 ee |
Conclusion
Both the chemoenzymatic and the Vince lactam-based routes provide effective access to enantiomerically pure this compound. The choice of route will likely depend on factors such as the availability and cost of the starting materials and reagents, the scale of the synthesis, and the in-house expertise. The chemoenzymatic route offers an elegant and potentially "greener" approach, while the Vince lactam route relies on more traditional and well-established chemical transformations. For large-scale industrial production, the cost-effectiveness of the chiral resolution of Vince lactam may be a deciding factor. For laboratory-scale synthesis and exploration, the chemoenzymatic method provides a highly stereoselective and efficient alternative.
Comparative Guide to Analytical Methods for Purity Assessment of ((1S,3R)-3-aminocyclopentyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for assessing the chemical and enantiomeric purity of ((1S,3R)-3-aminocyclopentyl)methanol, a key chiral building block in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, efficacy, and safety of the final drug product. This document outlines the principles, experimental protocols, and performance characteristics of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Introduction to Purity Assessment of Chiral Compounds
This compound possesses two chiral centers, making the control of its stereoisomeric purity paramount. Impurities, including diastereomers and enantiomers, can have significantly different pharmacological and toxicological profiles. Therefore, robust analytical methods are required to separate and quantify the desired (1S,3R) isomer from its stereoisomers and other potential process-related impurities. The two primary chromatographic techniques for this purpose are HPLC and GC, each with its own set of advantages and limitations.
Comparison of Analytical Methods
The choice between HPLC and GC for the purity assessment of this compound depends on several factors, including the volatility of the analyte and its derivatives, the required sensitivity, and the nature of the impurities to be monitored.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable analytes or their volatile derivatives. |
| Derivatization | Can be direct or indirect (with chiral derivatizing agents). | Often requires derivatization to increase volatility and improve peak shape. |
| Sensitivity | Method dependent, typically in the µg/mL to ng/mL range. | High sensitivity, especially with detectors like FID, often in the ng/mL to pg/mL range. |
| Instrumentation | Wide variety of columns and detectors (UV, MS). | Requires specialized chiral columns and detectors (FID, MS). |
| Typical Application | Enantiomeric and diastereomeric purity, related substances. | Enantiomeric excess, residual solvents, volatile impurities. |
Experimental Protocols
Detailed experimental protocols for the key analytical methods are provided below. These are representative methods and may require optimization for specific applications.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method describes a direct enantiomeric separation on a chiral stationary phase (CSP).
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak IA, IC, or similar).
Chromatographic Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting ratio would be 90:10 (n-hexane:isopropanol) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore in the molecule.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
Method Validation Parameters (Estimated):
-
Limit of Detection (LOD): 0.05 µg/mL
-
Limit of Quantitation (LOQ): 0.15 µg/mL
-
Linearity: 0.15 - 15 µg/mL (R² > 0.999)
-
Accuracy: 98.0% - 102.0% recovery
Method 2: Chiral Gas Chromatography (GC)
This method involves the derivatization of the amino alcohol followed by separation on a chiral GC column.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Capillary Column: e.g., Chirasil-Val or a cyclodextrin-based column.
Derivatization Procedure:
-
Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in excess.
-
Heat the mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 30 minutes).
-
Cool the reaction mixture to room temperature before injection.
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min).
-
Detector Temperature (FID): 280 °C
-
Injection Mode: Split (e.g., 50:1)
Method Validation Parameters (Estimated):
-
Limit of Detection (LOD): 0.01% (relative to the main peak area)
-
Limit of Quantitation (LOQ): 0.03% (relative to the main peak area)
-
Linearity: 0.03% - 1.0% (relative to the main peak area, R² > 0.99)
-
Accuracy: 95.0% - 105.0% recovery
Quantitative Data Summary
The following table summarizes the estimated quantitative performance of the described analytical methods. These values are indicative and should be confirmed through method validation studies.
| Parameter | Chiral HPLC-UV | Chiral GC-FID |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.01% (relative) |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL | ~ 0.03% (relative) |
| Linearity Range | 0.15 - 15 µg/mL | 0.03% - 1.0% (relative) |
| Correlation Coefficient (R²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 95.0 - 105.0 |
| Precision (% RSD) | < 2.0 | < 5.0 |
Visualizations
Workflow for Chiral HPLC Purity Assessment
Caption: Workflow for the purity assessment of this compound by Chiral HPLC.
Decision Tree for Method Selection
Caption: Decision-making process for selecting an appropriate analytical method.
Conclusion
Both Chiral HPLC and Chiral GC are powerful techniques for the purity assessment of this compound. Chiral HPLC is often the method of choice due to its direct applicability without the need for derivatization, making it suitable for a broader range of potential impurities. Chiral GC, on the other hand, can offer higher sensitivity, particularly when coupled with a mass spectrometer, but requires a derivatization step. The selection of the most appropriate method should be based on the specific requirements of the analysis, including the desired level of sensitivity, the expected impurity profile, and the available instrumentation. For comprehensive purity analysis, the use of orthogonal methods (e.g., both HPLC and GC) is recommended to ensure the detection of a wide range of potential impurities.
Spectroscopic Showdown: A Comparative Guide to ((1S,3R)-3-aminocyclopentyl)methanol and its Diastereomers
For researchers, scientists, and professionals in drug development, a precise understanding of stereoisomers is paramount. The spatial arrangement of atoms within a molecule can dramatically influence its biological activity, efficacy, and safety profile. This guide offers a comparative analysis of the spectroscopic properties of ((1S,3R)-3-aminocyclopentyl)methanol and its key diastereomer, ((1S,3S)-3-aminocyclopentyl)methanol. Due to a lack of directly comparable experimental data in published literature, this guide presents a theoretical framework based on established spectroscopic principles for distinguishing these isomers.
The isomers this compound, a trans isomer, and ((1S,3S)-3-aminocyclopentyl)methanol, a cis isomer, possess the same molecular formula and connectivity but differ in the three-dimensional orientation of the amino and hydroxymethyl functional groups relative to the cyclopentane ring. This seemingly subtle difference can lead to distinct physical and chemical properties, which are reflected in their spectroscopic signatures.
Structural Isomers at a Glance
The key to differentiating these isomers lies in their stereochemistry. In the trans isomer, the amino and hydroxymethyl groups are on opposite faces of the cyclopentane ring, while in the cis isomer, they reside on the same face.
Figure 1. Structural comparison of trans and cis isomers.
Predicted Spectroscopic Differentiation
While enantiomers exhibit identical spectra in an achiral environment, diastereomers, having different physical properties, can be distinguished by spectroscopic methods such as NMR and IR. The spatial relationship between the functional groups in the cis and trans isomers of this compound is expected to manifest in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Differences in the chemical environment of protons and carbon atoms in the cis and trans isomers are expected to result in distinguishable NMR spectra.
¹H NMR:
-
Chemical Shifts: The protons on the carbons bearing the amino and hydroxymethyl groups (C1 and C3) are expected to have different chemical shifts in the two isomers due to the varying anisotropic effects and through-space interactions. In the cis isomer, the proximity of the two functional groups may lead to deshielding or shielding effects on nearby protons compared to the trans isomer.
-
Coupling Constants: The dihedral angles between protons on adjacent carbons will differ between the cis and trans isomers, leading to different vicinal coupling constants (³J). This can be particularly useful in determining the relative stereochemistry of the substituents on the cyclopentane ring.
-
Diastereotopic Protons: The methylene protons on the cyclopentane ring can be diastereotopic, meaning they are chemically non-equivalent and can have different chemical shifts and couple with each other. The degree of this non-equivalence can differ between the cis and trans isomers.
¹³C NMR:
-
The chemical shifts of the carbon atoms in the cyclopentane ring, especially C1 and C3, are expected to differ between the two isomers due to steric and electronic effects.
| Spectroscopic Feature | Predicted Observation for ((1S,3R)-isomer (trans) | Predicted Observation for ((1S,3S)-isomer (cis) | Rationale for Difference |
| ¹H NMR Chemical Shift (CH-OH) | Distinct chemical shift | Different chemical shift from trans | Anisotropic effects from the amino group will differ due to spatial orientation. |
| ¹H NMR Chemical Shift (CH-NH₂) | Distinct chemical shift | Different chemical shift from trans | Anisotropic effects from the hydroxymethyl group will differ. |
| ¹H NMR Coupling Constants | Characteristic ³J values | Different ³J values from trans | Dihedral angles between vicinal protons are different in the two isomers. |
| ¹³C NMR Chemical Shifts (C1, C3) | Distinct chemical shifts | Different chemical shifts from trans | Steric compression and electronic environment differ between the isomers. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of functional groups. While both isomers will show characteristic peaks for O-H, N-H, and C-H bonds, the exact positions and shapes of these bands may differ.
-
Hydrogen Bonding: Intramolecular hydrogen bonding is possible in the cis isomer between the amino and hydroxymethyl groups. This would lead to a broadening and a shift to lower wavenumber of the O-H and N-H stretching bands compared to the trans isomer, where intermolecular hydrogen bonding would be more prevalent.
| Spectroscopic Feature | Predicted Observation for ((1S,3R)-isomer (trans) | Predicted Observation for ((1S,3S)-isomer (cis) | Rationale for Difference |
| IR O-H Stretch | Sharper band, higher wavenumber | Broader band, lower wavenumber | Intramolecular H-bonding in the cis isomer weakens the O-H bond. |
| IR N-H Stretch | Sharper bands, higher wavenumber | Broader bands, lower wavenumber | Intramolecular H-bonding in the cis isomer weakens the N-H bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While the molecular ion peak will be the same for both isomers, the fragmentation patterns could potentially differ due to the different steric environments of the functional groups, which might influence the stability of certain fragment ions.
Experimental Protocols
For researchers aiming to perform their own spectroscopic analysis, the following are standard protocols for acquiring the necessary data.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-5 seconds.
-
To aid in structural elucidation, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans may be required (e.g., 1024 or more), relaxation delay of 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (liquid samples): Place a drop of the neat liquid between two NaCl or KBr plates.
-
KBr pellet (solid samples): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder or pure solvent first, which is then automatically subtracted from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and potential fragment ions.
-
For high-resolution mass spectrometry (HRMS), a more sophisticated instrument (e.g., TOF or Orbitrap) is required to determine the exact mass and elemental composition.
-
Logical Workflow for Isomer Differentiation
The process of distinguishing between the isomers can be visualized as a logical workflow.
Figure 2. Workflow for spectroscopic differentiation.
This guide provides a foundational understanding of the expected spectroscopic differences between the cis and trans isomers of this compound and standardized protocols for their analysis. For definitive characterization, the acquisition of experimental data is essential.
Unraveling the Stereochemistry-Potency Puzzle: A Comparative Analysis of (1S,3R) and (1R,3S) Aminocyclopentylmethanol Derivatives Remains Elusive
Despite a comprehensive search of scientific literature, a direct comparative analysis of the biological potency of (1S,3R) and (1R,3S) isomers of aminocyclopentylmethanol derivatives could not be compiled. Publicly available experimental data detailing the specific biological activities of these stereoisomers and enabling a quantitative comparison is currently lacking.
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of stereoisomers is a cornerstone of rational drug design. The spatial arrangement of atoms in a molecule can dramatically influence its interaction with biological targets, leading to significant differences in efficacy, selectivity, and safety profiles between isomers. The core of this inquiry was to elucidate these differences for the (1S,3R) and (1R,3S) isomers of aminocyclopentylmethanol derivatives.
An extensive search was conducted to identify studies that have synthesized, isolated, and biologically evaluated these specific isomers. The goal was to extract quantitative data, such as IC50 or EC50 values, from various assays to construct a comparative table. Furthermore, the intention was to provide detailed experimental protocols for the key biological assays and to visualize the relevant biological pathways or experimental workflows using Graphviz diagrams.
Unfortunately, the search did not yield any publications containing the necessary experimental data to fulfill these requirements. While the principles of stereoisomerism and its impact on pharmacology are well-established, specific studies focusing on the (1S,3R) and (1R,3S) isomers of aminocyclopentylmethanol derivatives appear to be absent from the public domain or are not indexed in the searched scientific databases.
The Importance of Stereoisomerism in Drug Potency
The critical role of stereochemistry in determining the biological activity of a drug is a fundamental concept in pharmacology. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological properties. This is because biological systems, including enzymes and receptors, are themselves chiral, leading to stereospecific interactions.
One enantiomer might bind to a target receptor with high affinity and elicit a desired therapeutic effect, while the other enantiomer (the distomer) may be inactive, have a different, sometimes undesirable, activity, or even be toxic. A classic example is the drug thalidomide, where one enantiomer was effective as a sedative while the other was tragically found to be teratogenic.
Therefore, the separation and individual testing of stereoisomers are crucial steps in the drug discovery and development process. Such studies provide invaluable insights into the SAR, guiding the optimization of lead compounds to enhance potency and reduce off-target effects.
Future Outlook
The absence of comparative data for the (1S,3R) and (1R,3S) isomers of aminocyclopentylmethanol derivatives highlights a potential area for future research. Investigations into the synthesis and biological evaluation of these specific stereoisomers could provide valuable information for the development of new therapeutic agents. Such studies would likely involve:
-
Asymmetric Synthesis: Developing synthetic routes to obtain enantiomerically pure samples of the (1S,3R) and (1R,3S) isomers.
-
Biological Screening: Testing the individual isomers in a panel of relevant biological assays to determine their potency and selectivity against various targets.
-
Structural Biology: Where a specific target is identified, co-crystallization studies could elucidate the molecular basis for the differential activity of the isomers.
Until such research is conducted and published, a detailed comparison guide on the biological potency of (1S,3R) vs (1R,3S) isomers of aminocyclopentylmethanol derivatives cannot be provided. The scientific community awaits further studies to shed light on the pharmacological properties of these specific chemical entities.
Safety Operating Guide
Safe Disposal of ((1S,3R)-3-aminocyclopentyl)methanol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of ((1S,3R)-3-aminocyclopentyl)methanol, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A standard laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3]
Spill Management
In the event of a spill, immediate action is necessary to contain and clean the affected area.
-
Evacuate and Ventilate: Ensure the spill area is clear of all personnel and increase ventilation.
-
Containment: For liquid spills, use an inert absorbent material to soak up the substance.
-
Collection: Carefully collect the absorbent material and place it in a suitable, sealed container for disposal as chemical waste.[1][3]
-
Decontamination: Clean the spill area thoroughly.
Disposal of this compound
Unused or waste this compound should be treated as hazardous chemical waste. Never dispose of this chemical down the drain or in regular trash. [4][5][6]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect surplus and non-recyclable solutions of this compound in a designated, compatible, and leak-proof container.[2][7] The original container is often the best choice if it is in good condition.
-
Ensure the waste container is properly labeled with the words "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health & Safety (EHS) department.[4][6]
-
-
Storage:
-
Arrange for Pickup:
Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of properly to ensure no residual chemical hazards remain.
-
Triple Rinsing:
-
Thoroughly rinse the empty container with a suitable solvent (such as water or another appropriate solvent that can dissolve the compound) at least three times.[4][5][8]
-
The first rinsate must be collected and disposed of as hazardous waste.[4] Subsequent rinsates for non-acutely toxic chemicals can often be disposed of down the drain with copious amounts of water, but always check your local regulations.
-
-
Container Preparation:
-
Final Disposal:
-
Once clean and properly prepared, the container can typically be disposed of as regular solid waste or recycled, depending on institutional guidelines.[4]
-
Below is a summary of key quantitative data related to hazardous waste storage in a laboratory setting.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume | Do not accumulate more than 55 gallons of hazardous waste. | [5] |
| Maximum Acutely Hazardous Waste | Do not accumulate more than one quart of acute hazardous waste. | [5] |
| Full Container Removal | A full hazardous waste container must be removed from the satellite accumulation area within three days. | [6] |
| Partially Filled Container Storage | Partially filled containers may remain in a satellite accumulation area for up to one year. | [6] |
Below is a diagram illustrating the proper disposal workflow for this compound.
Figure 1. Workflow for the safe disposal of this compound and its container.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling ((1S,3R)-3-aminocyclopentyl)methanol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with ((1S,3R)-3-aminocyclopentyl)methanol. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. While specific toxicological properties have not been thoroughly investigated, it may be irritating to the mucous membranes, upper respiratory tract, eyes, and skin. It could also be harmful if inhaled, ingested, or absorbed through the skin.[1] Therefore, a comprehensive approach to personal protection is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses | ANSI-approved, close-fitting | Protects against splashes and airborne particles. |
| Face Shield | Required for splash hazards | Provides full-face protection from splashes. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, powder-free | Prevents skin contact with the chemical.[2] |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved | Protects skin and personal clothing from contamination. |
| Chemical-resistant apron | Recommended for large quantities | Provides an additional layer of protection against spills. | |
| Respiratory Protection | NIOSH-approved respirator | Required if working outside a fume hood or with potential for aerosolization | Protects against inhalation of vapors, mists, or dusts.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to prevent exposure and maintain the integrity of the chemical.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare your workspace within a certified chemical fume hood to minimize inhalation exposure.[3][4][5]
-
Dispensing: Use only compatible tools (e.g., clean glass or stainless steel spatulas and glassware) for transferring the chemical. Avoid creating dust or aerosols.
-
During Operation: Keep the container tightly closed when not in use.[1] Avoid contact with skin, eyes, and clothing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean the work area and any equipment used.
Storage Requirements:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
-
Ensure the storage area is clearly labeled and access is restricted to authorized personnel.
Emergency and Disposal Plan
A clear plan for emergencies and waste disposal is essential for a safe laboratory environment.
Spill Control and Emergency First Aid:
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Small Spill | Alert others in the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's emergency response team immediately. |
Chemical Waste Disposal Plan:
The disposal of this compound and its contaminated waste must be handled as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other waste streams.[2][6] Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[6]
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Do not dispose of this chemical down the drain or in regular trash.
Workflow for Handling and Disposal of this compound
Caption: Workflow from preparation to disposal for this compound.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
